Milademetan
Description
This compound is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, this compound binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells; it has been implicated in cancer cell proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
MDM2 inhibitor
See also: this compound Tosylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYYVTWKAOAJF-QISPRATLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398568-47-2 | |
| Record name | Milademetan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milademetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Milademetan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milademetan mechanism of action in TP53 wild-type cancers
An In-depth Technical Guide to the Mechanism of Action of Milademetan in TP53 Wild-Type Cancers
Executive Summary
The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, orchestrating responses to cellular stress that include cell cycle arrest, apoptosis, and senescence.[1][2] In approximately half of all human cancers, the TP53 gene is mutated, abrogating its protective functions.[1][2] However, in many cancers that retain wild-type (WT) TP53, the p53 protein is functionally inactivated through alternative mechanisms.[2] A primary mechanism of inactivation is the overexpression of Mouse Double Minute 2 (MDM2), an E3 ubiquitin ligase and the principal negative regulator of p53.[1][3] MDM2 amplification is a key driver in various solid tumors, leading to a functional p53-null state despite the presence of a WT gene.[3][4]
This compound (also known as RAIN-32 or DS-3032) is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[3][5] By disrupting this critical protein-protein interaction, this compound is designed to reactivate p53's tumor-suppressive functions specifically in cancer cells characterized by TP53-WT status and MDM2 amplification. This guide provides a detailed examination of the molecular mechanism, preclinical and clinical data, and key experimental methodologies related to this compound's action in this specific molecular context.
Core Mechanism of Action: Restoring p53 Function
The interaction between MDM2 and p53 forms a tightly controlled autoregulatory feedback loop essential for normal cell homeostasis.[6][7] MDM2 binds to the N-terminal transactivation domain of p53, leading to three primary inhibitory effects:
-
Inhibition of Transcriptional Activity: MDM2 binding directly blocks p53 from activating its target genes.[6]
-
Promotion of Nuclear Export: MDM2 facilitates the removal of p53 from the nucleus, where it functions.[1][7]
-
Ubiquitination and Proteasomal Degradation: As an E3 ubiquitin ligase, MDM2 tags p53 for destruction by the proteasome, thereby keeping its cellular levels low.[1][8]
In TP53-WT cancers with MDM2 amplification, the excessive levels of MDM2 protein overwhelm and continuously suppress p53 activity, promoting unchecked cell proliferation and survival.[3][4]
This compound's mechanism is centered on its high-affinity binding to the p53-binding pocket on the MDM2 protein.[5][9] This competitive inhibition liberates p53 from MDM2's negative control. The downstream consequences are the reactivation of the p53 signaling pathway:
-
p53 Stabilization: Freed from MDM2-mediated degradation, p53 protein accumulates in the nucleus.
-
Activation of p53 Target Genes: Stabilized p53 acts as a transcription factor, inducing the expression of a suite of downstream target genes. Preclinical studies consistently show that this compound treatment leads to potent activation of key p53 targets, including CDKN1A (encoding p21) and PUMA .[10][11][12]
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Induction of Anti-Tumor Cellular Programs: The products of these target genes execute p53's tumor-suppressive functions.
This restoration of p53 function ultimately leads to the inhibition of tumor growth.[5][10]
Data Presentation: Preclinical and Clinical Evidence
This compound has demonstrated potent anti-tumor activity in both laboratory models and clinical trials involving patients with TP53-WT, MDM2-amplified cancers.
Table 1: Preclinical Activity of this compound in TP53-WT Cancer Models
| Model Type | Cancer Type | Key Findings | Reference |
| Cell Lines | Merkel Cell Carcinoma (p53 WT) | Reduced cell viability at nanomolar concentrations. Increased levels of p21, PUMA, and cleaved PARP-1. Effect is p53-dependent. | [11][13] |
| Cell Lines | Various Solid Tumors (p53 WT) | Antiproliferative activity and potent activation of p53 target genes p21 and PUMA. | [10] |
| Cell Lines | 215 Cancer Cell Lines | Median IC50 of 79.5 nM in CDKN2A homozygous loss & WT TP53 lines vs. 10,000 nM in mutant TP53 lines. | [14] |
| Xenograft | Gastric Adenocarcinoma (MDM2-amplified PDX) | Daily dosing resulted in dose-dependent tumor regressions. TGI values of 67% (25 mg/kg), 130.4% (50 mg/kg), and 130.8% (100 mg/kg). | [1] |
| Xenograft | Lung Adenocarcinoma (PDX) | Showed antitumor activity at daily doses of 50 mg/kg and 100 mg/kg. | [10] |
| Xenograft | Merkel Cell Carcinoma (MKL-1 Xenograft & PDX) | Demonstrated dose-dependent response and significant inhibition of tumor growth. | [11][12] |
TGI: Tumor Growth Inhibition. PDX: Patient-Derived Xenograft.
Table 2: Clinical Efficacy of this compound in the Phase II MANTRA-2 Basket Study
The MANTRA-2 study evaluated this compound in patients with advanced MDM2-amplified, TP53-WT solid tumors.[1][10][15]
| Parameter | Result | Details | Reference |
| Patient Population | 31 patients with centrally confirmed molecular testing | Refractory advanced or metastatic solid tumors, including biliary tract, sarcoma, and breast cancers. | [3][10] |
| Primary Endpoint: ORR | 19.4% (Best Overall Response) | Included 1 confirmed partial response (3.2%) and 5 unconfirmed partial responses. | [1][4][10] |
| Notable Response | 100% target lesion reduction | Observed in a patient with endometrial stromal sarcoma. | [1][10] |
| Median PFS | 3.5 months | 95% Confidence Interval: 1.8–3.7 months. | [1][4][10] |
| Dosing Schedule | 260 mg orally once daily | Administered on Days 1–3 and 15–17 of a 28-day cycle. | [15][16] |
ORR: Objective Response Rate. PFS: Progression-Free Survival.
Table 3: Common Grade 3 or 4 Drug-Related Adverse Events
The primary toxicities of this compound are on-target effects related to p53 activation in normal tissues, particularly hematopoietic progenitor cells.[17][18][19] Intermittent dosing schedules have been developed to mitigate these effects.[16][17]
| Adverse Event | Frequency (All Cohorts, Phase I) | Frequency (Recommended Dose, Phase I) | Reference |
| Thrombocytopenia | 29.0% | 15.0% | [16][18] |
| Neutropenia | 15.0% | 5.0% | [16][18] |
| Anemia | 13.1% | 0% | [16][18] |
| Leukopenia | Not specified | Not specified | [1][10] |
| Diarrhea | Not specified | Not specified | [1][10] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Proliferation Assays
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Objective: To determine the anti-proliferative effect of this compound and calculate its IC50 (half-maximal inhibitory concentration).
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Methodology:
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Cell Seeding: Cancer cell lines with known TP53 and MDM2 status are seeded into 96-well plates and allowed to adhere overnight.
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Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (typically 72-96 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or resazurin (e.g., alamarBlue). The absorbance or fluorescence is proportional to the number of viable cells.
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Data Analysis: Results are normalized to the vehicle control. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
-
Western Blot Analysis for Protein Expression
-
Objective: To detect changes in the levels of p53 and its downstream target proteins following this compound treatment.[13]
-
Methodology:
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
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SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, MDM2, p21, PUMA, cleaved PARP-1, and a loading control like β-actin or GAPDH).
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Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein band intensity can be quantified using densitometry software.
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In Vivo Xenograft and PDX Models
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Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
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Model Establishment: Human cancer cells (xenograft) or patient tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice (e.g., NSG or nude mice).[10]
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Randomization & Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at various doses and schedules. The control group receives a vehicle.[10]
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Efficacy Assessment: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is monitored as an indicator of toxicity.
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Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) to confirm on-target drug effects.[13]
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Biomarker Strategy and Patient Selection
The clinical application of this compound is a targeted approach, relying on precise molecular biomarkers to identify patients most likely to respond. The logical framework for patient selection is crucial for its therapeutic success.
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TP53 Status: The presence of wild-type TP53 is an absolute requirement, as this compound's mechanism depends entirely on reactivating existing p53 protein.[15]
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MDM2 Amplification: High levels of MDM2 amplification serve as the primary predictive biomarker, indicating that the p53 pathway is suppressed by MDM2 overexpression and is therefore poised for reactivation.[1][15] Clinical trials have often used a copy number (CN) threshold of ≥8 or ≥12 to define amplification.[15][20]
Conclusion
This compound embodies a rational, targeted approach to cancer therapy by mechanistically addressing a specific oncogenic driver: the functional inactivation of wild-type p53 by MDM2 overexpression. It acts as a selective inhibitor of the MDM2-p53 interaction, leading to the stabilization and reactivation of p53. This, in turn, induces downstream anti-tumor effects, including cell cycle arrest and apoptosis, in TP53-WT, MDM2-amplified cancer cells. Preclinical data robustly support this mechanism, and clinical trials have demonstrated proof-of-concept with meaningful responses in heavily pretreated patients across various solid tumors.[1][10] However, the durability of these responses can be limited, and on-target hematologic toxicities require careful management through intermittent dosing.[1][4] Future research will likely focus on identifying optimal combination strategies and further refining biomarker-driven patient selection to maximize the clinical benefit of this therapeutic strategy.[1][10]
References
- 1. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. A phase 2 study of the MDM2 inhibitor this compound in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]
- 16. MDM2 Inhibitor this compound in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 17. researchgate.net [researchgate.net]
- 18. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medpagetoday.com [medpagetoday.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
The Critical Role of MDM2 Amplification in Determining Sensitivity to Milademetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (also known as RAIN-32) is an oral, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound aims to restore p53's normal function, which is often abrogated in cancer cells. A key predictive biomarker for sensitivity to this compound is the amplification of the MDM2 gene. This technical guide provides an in-depth overview of the molecular rationale, preclinical evidence, and clinical data supporting the role of MDM2 amplification in predicting response to this compound. Detailed experimental protocols for assessing MDM2 amplification and this compound sensitivity are provided, along with a summary of key quantitative data from preclinical and clinical studies.
Introduction: The p53-MDM2 Axis and Its Aberration in Cancer
The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to various cellular stresses, including DNA damage, oncogene activation, and hypoxia. Activated p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or potentially cancerous cells.
The activity of p53 is tightly regulated by its principal negative regulator, MDM2.[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping p53 levels low in normal, unstressed cells.[2] This interaction forms a critical negative feedback loop, as p53 itself is a transcriptional activator of the MDM2 gene.
In many cancers that retain wild-type TP53, the p53 pathway is often inactivated through the overexpression of MDM2.[3] One of the primary mechanisms leading to MDM2 overexpression is the amplification of the MDM2 gene, located on chromosome 12q15.[3] This genetic alteration is particularly prevalent in certain malignancies, such as well-differentiated and dedifferentiated liposarcomas, intimal sarcomas, and a subset of other solid tumors.[2][3] The resulting excess of MDM2 protein leads to the constitutive suppression of p53, allowing cancer cells to evade apoptosis and continue to proliferate.
This compound: A Selective MDM2 Inhibitor
This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[3] It is designed to fit into the p53-binding pocket of the MDM2 protein, thereby preventing MDM2 from binding to and ubiquitinating p53.[4] This disruption of the MDM2-p53 complex leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus and activate its downstream target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[4]
Given its mechanism of action, the efficacy of this compound is hypothesized to be greatest in tumors that are dependent on the MDM2-p53 axis for their survival, particularly those with MDM2 amplification and wild-type TP53.
Preclinical Evidence for MDM2 Amplification as a Sensitivity Marker
In vitro and in vivo preclinical studies have provided strong evidence supporting the crucial role of MDM2 amplification in determining sensitivity to this compound.
In Vitro Sensitivity in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity in a dose-dependent manner in cancer cell lines harboring MDM2 amplification and wild-type TP53.[5] The half-maximal inhibitory concentration (IC50) values are significantly lower in MDM2-amplified cell lines compared to those with normal MDM2 copy number or mutant TP53.
| Cell Line | Tumor Type | MDM2 Copy Number | TP53 Status | This compound IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 44.1 | Wild-Type | Potent Activity | [5] |
| JAR | Choriocarcinoma | 10.7 | Wild-Type | Potent Activity | [5] |
| CCF-STTG1 | Astrocytoma | 109.2 | Wild-Type | Potent Activity | [5] |
| QGP-1 | Pancreatic Cancer | 13.1 | Wild-Type | Potent Activity | [5] |
| NCI-N87 | Gastric Cancer | 2.0 | p.P98fs | Less Sensitive | [5] |
| NCI-H2126 | Lung Cancer | 2.5 | p.E62* | Less Sensitive | [5] |
| KYSE-70 | Esophageal Cancer | 2.2 | p.I251fs;p.K120N | Less Sensitive | [5] |
Table 1: In vitro antiproliferative activity of this compound in various cancer cell lines. Note: Specific IC50 values were not consistently provided in a single source, but the trend of potent activity in MDM2-amplified, TP53 wild-type lines is clear.
In Vivo Efficacy in Xenograft Models
Studies using patient-derived xenograft (PDX) models have further corroborated the in vitro findings. Oral administration of this compound led to significant tumor growth inhibition and even tumor regression in multiple MDM2-amplified PDX models.[6][7] For instance, dose-dependent tumor regressions were observed in an MDM2-amplified gastric adenocarcinoma PDX model, with tumor growth inhibition (TGI) values of 67%, 130.4%, and 130.8% at doses of 25, 50, and 100 mg/kg daily, respectively.[6][7]
Clinical Validation in MDM2-Amplified Solid Tumors
The promising preclinical data led to the clinical investigation of this compound in patients with advanced solid tumors characterized by MDM2 amplification and wild-type TP53.
The MANTRA-2 Trial
The MANTRA-2 trial is a Phase 2, multicenter, single-arm, open-label basket study designed to evaluate the efficacy and safety of this compound in patients with advanced or metastatic solid tumors with MDM2 amplification (copy number ≥ 12, later amended to ≥ 8) and wild-type TP53.[4][7][8]
Interim analysis of the MANTRA-2 trial demonstrated preliminary antitumor activity.[9] As of October 26, 2022, out of 10 evaluable patients, 2 had unconfirmed partial responses (PRs).[9] One patient with pancreatic cancer showed a 34% tumor regression, and another with lung cancer had a 30% regression.[9] Promising tumor regression was also noted in patients with biliary tract cancer (29%) and breast cancer (27%).[9]
A later analysis of the MANTRA-2 trial with 31 evaluable patients showed a best overall response rate of 19.4% (6/31), with one confirmed partial response (3.2%) and five unconfirmed partial responses.[4][6][10][11] The median progression-free survival (PFS) was 3.5 months.[4][6][10][11]
| Parameter | MANTRA-2 Trial Results (n=31) | Reference |
| Best Overall Response | 19.4% | [4][6][10][11] |
| Confirmed Partial Response | 3.2% | [4][6][10][11] |
| Median Progression-Free Survival | 3.5 months | [4][6][10][11] |
Table 2: Efficacy results from the MANTRA-2 clinical trial.
Phase 1b/2 Study in Intimal Sarcoma
A phase 1b/2 study evaluated this compound in patients with MDM2-amplified, wild-type TP53 intimal sarcoma.[12][2] Of the 10 patients included in the efficacy analysis, two (20%) had durable responses for over 15 months.[12][2]
Mechanisms of Resistance
A potential mechanism of acquired resistance to this compound is the development of TP53 mutations.[2] In the study on intimal sarcoma, acquired TP53 mutations were detected in sequential liquid biopsies from patients who initially responded to treatment but later progressed.[2] This highlights the strong selective pressure on the p53 pathway during MDM2 inhibitor therapy.
Experimental Protocols
Detection of MDM2 Amplification by Fluorescence In Situ Hybridization (FISH)
Principle: FISH is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes. For MDM2 amplification, a dual-color probe set is typically used, consisting of a locus-specific identifier (LSI) probe for the MDM2 gene (e.g., labeled in orange) and a chromosome enumeration probe (CEP) for the centromere of chromosome 12 (e.g., labeled in green) as a reference. An increased ratio of MDM2 signals to CEP12 signals indicates gene amplification.
Protocol:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on positively charged glass slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes. This is followed by a heat-induced epitope retrieval (HIER) step in a citrate buffer and enzymatic digestion with pepsin or protease to allow for probe penetration.
-
Denaturation: The chromosomal DNA in the tissue and the DNA probes are denatured at a high temperature (e.g., 75°C) to separate the double-stranded DNA into single strands.
-
Hybridization: The fluorescently labeled probes are applied to the slides and incubated overnight at a controlled temperature (e.g., 37°C) to allow the probes to anneal to their complementary target sequences on the chromosomes.
-
Post-Hybridization Washes: Slides are washed in stringent buffers to remove non-specifically bound probes.
-
Counterstaining and Mounting: The nuclei are counterstained with a DNA-specific dye such as DAPI (4',6-diamidino-2-phenylindole), and the slides are coverslipped with an anti-fade mounting medium.
-
Analysis: The slides are visualized using a fluorescence microscope equipped with appropriate filters for the different fluorophores. The number of MDM2 and CEP12 signals are counted in a predefined number of tumor cell nuclei (e.g., 50-100).
-
Interpretation: The ratio of the average number of MDM2 signals to the average number of CEP12 signals is calculated. A ratio greater than or equal to 2.0 is typically considered indicative of MDM2 amplification.
Assessment of this compound Sensitivity by Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drug for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: The p53-MDM2 negative feedback loop.
Experimental Workflow
Caption: Workflow for assessing this compound sensitivity.
Mechanism of Action
Caption: this compound's mechanism of action.
Conclusion
The amplification of the MDM2 gene is a robust predictive biomarker for sensitivity to the MDM2 inhibitor this compound in cancers that retain wild-type TP53. Preclinical and clinical data consistently demonstrate that tumors harboring MDM2 amplification are more likely to respond to this compound treatment. The detailed experimental protocols provided in this guide offer standardized methods for identifying patients who may benefit from this targeted therapy. Further research is ongoing to explore combination strategies and to overcome potential resistance mechanisms, with the ultimate goal of improving outcomes for patients with MDM2-amplified cancers.
References
- 1. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase 2 study of the MDM2 inhibitor this compound in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. twistbioscience.com [twistbioscience.com]
Preclinical Evidence for Milademetan in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the development of milademetan (RAIN-32), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, for the treatment of solid tumors. This compound is designed to restore p53 tumor suppressor activity in cancer cells characterized by MDM2 amplification and wild-type TP53.
Core Mechanism of Action
This compound functions by disrupting the interaction between MDM2 (murine double minute 2), an E3 ubiquitin ligase, and the p53 tumor suppressor protein.[1][2] In cancers with MDM2 amplification, the overexpression of the MDM2 protein leads to the degradation of p53, effectively creating a p53-null phenotype even when the TP53 gene itself is not mutated.[1][2] By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-downstream pathways that can induce cell-cycle arrest, apoptosis, and senescence in tumor cells.[1][3][4]
This compound inhibits the MDM2-p53 interaction, leading to p53-mediated apoptosis.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring MDM2 amplification and wild-type TP53.[1][5] Preclinical studies have shown that this compound can induce p53-dependent apoptosis in human cancer cell lines at nanomolar concentrations.[3] Furthermore, treatment with this compound leads to a dose- and time-dependent activation of p53 target genes, such as p21 and PUMA.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of solid tumors. These studies have consistently shown that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, tumor regression.[1][5]
| Tumor Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| Gastric Adenocarcinoma | ST-02-0075 (PDX) | 25 mg/kg daily | 67% | [1][6] |
| 50 mg/kg daily | 130.4% | [1][6] | ||
| 100 mg/kg daily | 130.8% | [1][6] | ||
| Lung Adenocarcinoma | LU-01-0448 (PDX, ALK fusion) | 50 mg/kg daily | 73.1% | [1][6] |
| 100 mg/kg daily | 110.7% | [1][6] | ||
| Lung Adenocarcinoma | LD1-0025-217643 (PDX, EGFRL858R) | 50 mg/kg daily | 85.4% | [1][6] |
| Lung Adenocarcinoma | LD1-0025-217621 (PDX, EGFRL858R) | 100 mg/kg daily | 171.1% | [1][6] |
| Merkel Cell Carcinoma | Various MCC models | Not specified | Potent in vivo activity | [7] |
Experimental Protocols
Cell Proliferation Assays
The anti-proliferative activity of this compound is typically assessed using standard cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: At the end of the treatment period, CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Xenograft Studies
In vivo efficacy studies are generally conducted in immunocompromised mice bearing subcutaneous tumors.
-
Tumor Implantation: Fresh PDX tumor fragments or a suspension of cancer cells are implanted subcutaneously into the flank of female BALB/c nude or other suitable mouse strains.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), at which point mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically once daily, at various dose levels. The vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. seekingalpha.com [seekingalpha.com]
- 5. A phase 2 study of the MDM2 inhibitor this compound in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Press Release: Rain Therapeutics Plans Phase 2 Merkel Cell Carcinoma Clinical Trial (MANTRA-3) of this compound [rainoncology.com]
Milademetan's Effect on p53 Pathway Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (also known as RAIN-32 or DS-3032b) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. In cancer cells with wild-type TP53, the overexpression or amplification of MDM2 leads to the inactivation of the p53 tumor suppressor protein through ubiquitin-mediated proteasomal degradation. By blocking the MDM2-p53 interaction, this compound effectively rescues p53 from degradation, leading to the activation of the p53 signaling pathway. This activation results in downstream effects including cell cycle arrest, apoptosis, and senescence in tumor cells, making it a promising therapeutic strategy for various cancers harboring wild-type TP53 and MDM2 amplification. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, such as DNA damage and oncogenic stress.[1] Under normal physiological conditions, the cellular levels and activity of p53 are tightly regulated by its principal negative regulator, MDM2.[1] MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome.[1]
In a significant subset of human cancers, the p53 pathway is functionally inactivated not by mutations in the TP53 gene itself, but by the amplification or overexpression of the MDM2 gene.[1] This leads to an abundance of the MDM2 protein, resulting in the constitutive suppression of p53 activity and allowing for uncontrolled cell proliferation and survival.
This compound is designed to disrupt this oncogenic mechanism. It competitively binds to the p53-binding pocket on the MDM2 protein, thereby preventing the interaction between MDM2 and p53.[2] This inhibition liberates p53 from MDM2-mediated degradation, leading to the accumulation of functional p53 protein within the cancer cells. The restored p53 then acts as a transcription factor, upregulating the expression of its target genes, which in turn mediate the anti-tumor effects of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound in MDM2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Amplification | IC50 (nmol/L) | Reference(s) |
| SJSA1 | Osteosarcoma | Wild-Type | Yes | <100 | [3] |
| 93T449 | Liposarcoma | Wild-Type | Yes | <100 | [3] |
| 94T778 | Liposarcoma | Wild-Type | Yes | <100 | [3] |
| JAR | Choriocarcinoma | Wild-Type | Yes | <100 | [3] |
| CCFSTTG1 | Astrocytoma | Wild-Type | Yes | <100 | [3] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | No | ~20 | [4] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | No | ~10 | [4] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | No | ~15 | [4] |
| QGP1 | Pancreatic Cancer | Mutant | Yes | Ineffective | [3] |
| NCIN87 | Gastric Cancer | Mutant | Yes | Ineffective | [3] |
| NCIH2126 | Lung Cancer | Mutant | Yes | Ineffective | [3] |
| KYSE70 | Esophageal Cancer | Mutant | Yes | Ineffective | [3] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| ST-02-0075 | Gastric Adenocarcinoma | 25 | 67 | [5] |
| ST-02-0075 | Gastric Adenocarcinoma | 50 | 130.4 | [5] |
| ST-02-0075 | Gastric Adenocarcinoma | 100 | 130.8 | [5] |
| LU-01-0448 | Lung Adenocarcinoma | 50 | 73.1 | [5] |
| LU-01-0448 | Lung Adenocarcinoma | 100 | 110.7 | [5] |
| LD1-0025-217643 | Lung Adenocarcinoma | 50 | 85.4 | [5] |
| LD1-0025-217621 | Lung Adenocarcinoma | 100 | 171.1 | [5] |
Table 3: Clinical Efficacy of this compound in Phase I and II Trials
| Clinical Trial | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Phase I (NCT01877382) | Advanced Solid Tumors/Lymphomas (Overall) | Various | - | 4.0 months | [6] |
| Phase I (NCT01877382) | Dedifferentiated Liposarcoma | 260 mg QD (Days 1-3 & 15-17 of 28-day cycle) | - | 7.4 months | [6] |
| MANTRA-2 (Phase II) | MDM2-amplified, TP53-WT Solid Tumors | 260 mg QD (Days 1-3 & 15-17 of 28-day cycle) | 19.4% (6/31) | 3.5 months | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on the p53 pathway.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8][9][10][11]
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in each well is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting
This protocol is a general guideline for Western blotting to detect changes in protein levels of p53, MDM2, and p21.[12][13][14]
Objective: To qualitatively and semi-quantitatively assess the protein levels of p53, MDM2, and the p53 target gene product, p21, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity to compare protein expression levels across different samples.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the mRNA expression of p53 target genes.[15][16][17]
Objective: To measure the fold change in mRNA expression of p53 target genes, such as CDKN1A (p21) and BBC3 (PUMA), in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (CDKN1A, BBC3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound at various concentrations and for different time points.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound represents a targeted therapeutic approach that leverages the latent tumor-suppressive power of wild-type p53 in cancers where its function is abrogated by MDM2 overexpression. The preclinical data robustly demonstrate this compound's ability to reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in MDM2-amplified, TP53-wild-type cancer cells. While clinical trials have shown promising activity in certain patient populations, further research is needed to optimize patient selection, explore combination strategies, and overcome potential resistance mechanisms. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to advance our understanding and application of MDM2 inhibitors like this compound in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 3. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Long non-coding RNA generated from CDKN1A gene by alternative polyadenylation regulates p21 expression during DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptionally up-regulation of CDKN1A/p21 by TFE3 fusion proteins worsened TFE3-rearranged renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Milademetan for Rare Cancers with MDM2 Amplification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (also known as RAIN-32) is an oral, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 interaction.[1] In cancers with wild-type TP53, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[2][3] By blocking the MDM2-p53 interaction, this compound aims to restore p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[1] This technical guide provides an in-depth overview of the preclinical and clinical investigation of this compound, with a focus on its application in rare cancers characterized by MDM2 amplification. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development in this area.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The p53 protein, encoded by the TP53 gene, is a critical tumor suppressor that responds to cellular stress by orchestrating DNA repair, cell cycle arrest, and apoptosis.[4] Inactivation of the p53 pathway is a hallmark of many cancers. While direct mutation of TP53 is common, an alternative mechanism of p53 inactivation is the overexpression of its negative regulator, MDM2.[5]
Amplification of the MDM2 gene, located on chromosome 12q15, is a key oncogenic driver in several rare cancers, most notably well-differentiated and dedifferentiated liposarcomas, where it is found in the vast majority of cases.[5] It is also observed in a subset of other solid tumors, including intimal sarcoma, and various carcinomas.[2][6] In these tumors, which typically retain wild-type TP53, the amplified MDM2 leads to excessive p53 degradation, effectively mimicking a TP53-mutant state and promoting uncontrolled cell proliferation and survival.
This compound emerges as a therapeutic strategy to counteract this oncogenic mechanism. By binding to the p53-binding pocket of MDM2, this compound prevents the interaction between the two proteins, leading to the stabilization and activation of p53. This reactivation of p53 is intended to trigger downstream anti-tumor effects specifically in cancer cells with a functional MDM2-p53 axis.
Mechanism of Action of this compound
This compound's mechanism of action is centered on the restoration of p53 function in MDM2-amplified, TP53 wild-type cancer cells. The process can be summarized as follows:
-
MDM2 Inhibition: this compound competitively binds to the hydrophobic pocket on the MDM2 protein that normally binds the N-terminal transactivation domain of p53.
-
p53 Stabilization: This binding physically obstructs the MDM2-p53 interaction, preventing MDM2 from ubiquitinating p53 and targeting it for proteasomal degradation.
-
p53 Activation: The stabilized p53 accumulates in the nucleus and is activated.
-
Induction of Downstream Targets: Activated p53 acts as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[2]
-
Tumor Cell Apoptosis and Growth Arrest: The culmination of these events is the induction of apoptosis and inhibition of proliferation in the cancer cells.
Preclinical Evaluation of this compound
The antitumor activity of this compound has been evaluated in various preclinical models, including cancer cell lines and patient-derived xenografts (PDXs).
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity in MDM2-amplified, TP53 wild-type cancer cell lines.[2] Treatment with this compound leads to a dose- and time-dependent activation of p53 target genes, such as p21 and PUMA, and the induction of apoptosis.[2]
In Vivo Studies
In vivo efficacy has been demonstrated in xenograft models. For instance, in an MDM2-amplified gastric adenocarcinoma PDX model, daily oral administration of this compound resulted in dose-dependent tumor regressions.[2]
Clinical Development of this compound
This compound has been investigated in several clinical trials, primarily focusing on patients with tumors harboring MDM2 amplification.
Phase 1 First-in-Human Study
A first-in-human Phase 1 study (NCT01877382) established the recommended Phase 2 dose and schedule of this compound as 260 mg once daily on an intermittent schedule (days 1-3 and 15-17 of a 28-day cycle).[5] This intermittent dosing regimen was found to mitigate on-target hematologic toxicities, such as thrombocytopenia and neutropenia, which are common with MDM2 inhibitors. The study showed promising antitumor activity, particularly in patients with dedifferentiated liposarcoma (DDLPS).[5]
Phase 3 MANTRA Trial in Dedifferentiated Liposarcoma
The MANTRA trial (NCT04979442) was a randomized, multicenter, open-label, Phase 3 registrational study comparing this compound to the standard-of-care agent trabectedin in patients with unresectable or metastatic DDLPS.[1][7] The trial did not meet its primary endpoint of progression-free survival (PFS).[7]
Table 1: Efficacy and Safety Results from the Phase 3 MANTRA Trial
| Endpoint/Parameter | This compound (n=86) | Trabectedin (n=89) |
| Efficacy | ||
| Median PFS (months) | 3.6 | 2.2 |
| Hazard Ratio (95% CI) | 0.89 (0.61-1.29) | - |
| p-value | 0.53 | - |
| Safety | ||
| Most Common TEAEs | Nausea, thrombocytopenia, anemia, vomiting, neutropenia | - |
| Grade 3/4 TEAEs | ||
| Thrombocytopenia | 39.5% | - |
| Neutropenia | 25.5% | - |
| Anemia | 18.6% | - |
| Dose Reductions | 44.2% | 29.1% |
| Discontinuation due to AEs | 11.6% | 19.0% |
| Treatment-Emergent SAEs | 36.0% | 48.1% |
Data sourced from GlobeNewswire, 2023.[7]
Phase 2 MANTRA-2 Basket Trial
The MANTRA-2 trial (NCT05012397) is a Phase 2, open-label, single-arm basket study evaluating the efficacy and safety of this compound in patients with advanced or metastatic solid tumors with MDM2 amplification (copy number ≥8) and wild-type TP53.[8][9]
Table 2: Interim Efficacy Results from the Phase 2 MANTRA-2 Trial
| Endpoint | Result |
| Best Overall Response (n=31) | 19.4% (6/31) |
| Confirmed Objective Response Rate | 3.2% (1/31) |
| Unconfirmed Partial Responses | 5 |
| Median PFS (months) (95% CI) | 3.5 (1.8-3.7) |
Data sourced from AACR Journals, 2025 and PubMed, 2025.[2][9]
Table 3: Most Common Grade 3 or 4 Treatment-Emergent Adverse Events in the MANTRA-2 Trial
| Adverse Event | Percentage of Patients |
| Thrombocytopenia | Grade 3/4 events observed |
| Neutropenia | Grade 3/4 events observed |
| Anemia | Grade 3/4 events observed |
| Leukopenia | Grade 3/4 events observed |
| Diarrhea | Grade 3/4 events observed |
Data sourced from AACR Journals, 2025 and PubMed, 2025.[2][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound.
Detection of MDM2 Gene Amplification
Protocol:
-
Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each.
-
Rinse in deionized water for 5 minutes.
-
-
Pretreatment:
-
Incubate slides in a heat-based antigen retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
Digest with pepsin or protease solution at 37°C for a time optimized for the specific tissue type.
-
Wash in deionized water.
-
-
Denaturation:
-
Apply a dual-color probe set containing a locus-specific identifier (LSI) MDM2 probe (e.g., labeled with a red fluorophore) and a chromosome 12 centromere (CEP12) reference probe (e.g., labeled with a green fluorophore) to the slides.
-
Co-denature the probes and target DNA on a hot plate at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Wash slides in a stringent wash buffer (e.g., 2x SSC/0.3% NP-40) at 72°C for 2 minutes.
-
Wash in 2x SSC/0.3% NP-40 at room temperature for 1 minute.
-
Rinse in deionized water.
-
-
Counterstaining:
-
Apply a DNA counterstain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the cell nuclei.
-
Mount with a coverslip using an anti-fade mounting medium.
-
-
Analysis:
-
Examine the slides using a fluorescence microscope with appropriate filters.
-
Enumerate the signals for the MDM2 probe and the CEP12 probe in at least 50-100 non-overlapping tumor cell nuclei.
-
Calculate the MDM2/CEP12 ratio. An MDM2/CEP12 ratio ≥ 2.0 is typically considered indicative of MDM2 amplification.
-
A detailed protocol for NGS-based copy number analysis is highly dependent on the specific platform and reagents used. However, a general workflow is as follows:
-
DNA Extraction: Extract high-quality genomic DNA from FFPE tumor tissue or a fresh biopsy.
-
Library Preparation:
-
Quantify and assess the quality of the extracted DNA.
-
Fragment the DNA to the desired size.
-
Ligate sequencing adapters to the DNA fragments.
-
Perform library amplification via PCR.
-
-
Target Enrichment (for targeted panels):
-
Use hybridization-based capture with probes specific for the MDM2 gene and other genes of interest.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a human reference genome.
-
Use specialized bioinformatics algorithms to calculate the copy number of the MDM2 gene, often by comparing the read depth of the MDM2 locus to a baseline from a diploid region of the genome. A copy number of ≥8 or ≥12 has been used as a threshold in clinical trials.[8]
-
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Immunohistochemistry (IHC) for p53 and MDM2
Protocol for FFPE Tissues:
-
Deparaffinization and Rehydration: As described in the FISH protocol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Incubate the slides in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for p53 (e.g., clone DO-7) or MDM2 overnight at 4°C.[10]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogen substrate, such as diaminobenzidine (DAB), to visualize the antibody binding.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a light microscope to assess the intensity and localization of p53 and MDM2 protein expression.
Western Blot for p53 and p21
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. For p21, which is a small protein, ensure transfer conditions are optimized to prevent over-transfer.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Future Directions and Conclusion
While the Phase 3 MANTRA trial in DDLPS did not meet its primary endpoint, the clinical activity observed in the Phase 2 MANTRA-2 basket trial suggests that this compound may have a role in the treatment of a broader range of MDM2-amplified solid tumors.[2][7] Future research should focus on identifying predictive biomarkers beyond MDM2 amplification to better select patients who are most likely to benefit from this compound therapy. Combination strategies, such as pairing this compound with other targeted agents or immunotherapies, are also a promising avenue for future investigation.[12] The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other MDM2 inhibitors in the treatment of rare cancers.
References
- 1. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of this compound for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Clinical Activity and Exploratory Resistance Mechanism of this compound, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. Rain Oncology Announces Topline Results from Phase 3 MANTRA [globenewswire.com]
- 8. Press Release: Rain Therapeutics Provides Interim Analysis of Phase 2 Basket Trial of this compound for MDM2-Amplified Advanced Solid Tumors (MANTRA-2) [rainoncology.com]
- 9. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry for p53 staining in Breast Cancer Tissue [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Milademetan (RAIN-32): A Technical Overview of an MDM2 Inhibitor for the Potential Treatment of Liposarcoma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on Milademetan (also known as RAIN-32 or DS-3032), an investigational, oral, small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 complex. It details the mechanism of action, summarizes key preclinical and clinical data in liposarcoma, and outlines the experimental protocols employed in its evaluation. The focus is on dedifferentiated liposarcoma (DDLPS), a subtype frequently characterized by MDM2 gene amplification.
Introduction: The Rationale for Targeting MDM2 in Liposarcoma
Liposarcoma (LPS) is a rare malignancy of adipocytic origin, with dedifferentiated liposarcoma (DDLPS) being a particularly aggressive subtype with limited therapeutic options.[1][2] A defining genetic feature of DDLPS is the amplification of the 12q13-15 chromosomal region, which houses the MDM2 gene.[1][3]
The MDM2 protein is a primary negative regulator of the tumor suppressor protein p53.[1][2][4] In normal cells, p53, often called the "guardian of the genome," responds to cellular stress by inducing cell-cycle arrest, apoptosis, or senescence to prevent malignant transformation.[4][5] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, thereby keeping its activity in check.[1][2][6] In DDLPS, the amplification of the MDM2 gene leads to overexpression of the MDM2 protein.[1] This excess MDM2 effectively sequesters and degrades wild-type p53, disabling its tumor-suppressive functions and promoting uncontrolled cell proliferation.[1][4]
This dependency on the MDM2-p53 axis makes it a compelling therapeutic target. This compound is designed to disrupt the physical interaction between MDM2 and p53, liberating p53 from its negative regulator and restoring its tumor-suppressive activities.[4][7][8]
Mechanism of Action
This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[8] It binds to a hydrophobic cleft on the N-terminal domain of the MDM2 protein, the same site that p53 occupies.[1] By competitively blocking this interaction, this compound prevents MDM2 from binding to and ubiquitinating p53. This leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus, bind to DNA, and activate the transcription of its target genes. These downstream effectors, such as p21, trigger cell-cycle arrest and apoptosis, selectively in tumor cells with wild-type TP53 and MDM2 amplification.[1][4][5]
Preclinical Evaluation
Preclinical studies demonstrated that this compound induces p53-dependent apoptosis in human cancer cell lines and shows antitumor activity in xenograft models of tumors that possess functional, wild-type p53.[5][8][9] In neuroblastoma cell lines with wild-type TP53, this compound was found to selectively and dose-dependently induce apoptosis, while having no effect on TP53-mutated cells.[10] In vivo pharmacodynamic experiments confirmed that the drug activated the p53 signaling pathway in tumor tissue, leading to inhibited tumor growth and prolonged survival in mouse models.[10]
| Compound | Cell Line | Assay Type | IC50 / Ki | Citation |
| This compound (RG7388) | SJSA-1 (Osteosarcoma) | Cell Growth Inhibition | 80 nM | [11] |
| This compound (RG7388) | RS4;11 (Leukemia) | Cell Growth Inhibition | 60 nM | [11] |
| This compound (RG7388) | MDM2 Protein | Binding Affinity (Ki) | 0.44 nM | [11] |
In Vitro Cell Viability Assay (General Protocol):
-
Cell Culture: Liposarcoma cell lines (e.g., those with known MDM2 amplification and TP53 status) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo) assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model (General Protocol):
-
Cell Implantation: Human liposarcoma cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally according to a specified dose and schedule (e.g., daily or intermittently). The control group receives a vehicle.
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treatment group to the control group. Pharmacodynamic analysis may be performed on tumor tissue to confirm p53 pathway activation.
Clinical Development in Liposarcoma
The clinical development of this compound in liposarcoma was primarily defined by a first-in-human Phase 1 study that showed significant promise and a subsequent pivotal Phase 3 trial that ultimately failed to meet its primary endpoint.
This study was crucial in establishing the safety profile and a viable dosing strategy for this compound.[12][13] Early MDM2 inhibitors were hampered by on-target hematologic toxicities, particularly thrombocytopenia, due to p53 activation in bone marrow progenitor cells.[5][13]
Experimental Protocol / Study Design:
-
Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and preliminary efficacy of this compound.[13][14]
-
Population: 107 patients with advanced solid tumors or lymphomas, including a large cohort of 53 patients with DDLPS.[12][14]
-
Design: A dose-escalation and dose-expansion study.[12]
-
Dosing Schedules: Four different oral, once-daily dosing schedules in 28-day cycles were evaluated to mitigate toxicity:[12][14]
-
Schedule A: Days 1-21
-
Schedule B: Days 1-28 (continuous)
-
Schedule C: Days 1-7 (intermittent)
-
Schedule D: Days 1-3 and 15-17 (intermittent)
-
-
Key Finding: The intermittent schedule of 260 mg once daily on Days 1-3 and 15-17 every 28 days was identified as the RP2D.[12][14] This schedule mitigated the severe, dose-limiting hematologic toxicities seen with more continuous dosing while maintaining clinical activity.[12][13][14]
Clinical Efficacy and Safety Data (Phase 1): this compound demonstrated notable single-agent activity, particularly in the DDLPS population.[12][13]
| Patient Cohort | N | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation |
| All DDLPS Patients | 53 | 58.5% (95% CI: 44.1–71.9) | 7.2 months | [9][12][14] |
| DDLPS at RP2D (Intermittent Schedule) | 16 | 62.0% (95% CI: 35.4–84.8) | 7.4 months | [9][12][14] |
| Adverse Event | All Patients (N=107) | Patients at RP2D | Citation |
| Thrombocytopenia | 29.0% | 15.0% | [12][14] |
| Neutropenia | 15.0% | 5.0% | [12][14] |
| Anemia | 13.1% | 0% | [12][14] |
Based on the promising Phase 1 data, the pivotal Phase 3 MANTRA trial was initiated to compare this compound against a standard-of-care agent in DDLPS.[13][15]
Experimental Protocol / Study Design:
-
Objective: To evaluate the efficacy and safety of this compound compared to trabectedin.[15][16]
-
Population: 175 patients with unresectable or metastatic DDLPS who had progressed on at least one prior systemic therapy, including an anthracycline.[15][17][18]
-
Design: Randomized (1:1), multicenter, open-label, Phase 3 registration study.[15]
-
Intervention:
-
Arm 1: this compound (260 mg, oral, once daily on Days 1-3 and 15-17 of a 28-day cycle)
-
Arm 2: Trabectedin (1.5 mg/m², intravenous infusion every 3 weeks)
-
-
Primary Endpoint: Progression-Free Survival (PFS) as determined by blinded independent central review.[7][19]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and safety.[7][19]
Clinical Efficacy and Safety Data (Phase 3 MANTRA): The MANTRA trial did not meet its primary endpoint.[7] this compound failed to demonstrate a statistically significant improvement in PFS compared to trabectedin.[7][20]
| Endpoint | This compound | Trabectedin | Hazard Ratio (95% CI) / p-value | Citation |
| Primary Endpoint | ||||
| Median PFS (BICR) | 3.6 months | 2.2 months | 0.89 (0.61–1.29); p=0.53 | [7][18][20] |
| Secondary Endpoints | ||||
| Median OS | 9.5 months | 10.2 months | 1.27 (0.80–2.04) | [18] |
| ORR (BICR) | 4.7% | 3.4% | p=0.667 | [18] |
| ORR (Investigator) | 10.5% | 2.2% | p=0.026 | [18] |
BICR: Blinded Independent Central Review; OS: Overall Survival; ORR: Objective Response Rate
| Adverse Event / Outcome | This compound | Trabectedin | Citation |
| Most Common Grade 3/4 TEAEs | |||
| Thrombocytopenia | 39.5% | 13.9% | [7][18] |
| Neutropenia | 25.5% | 25.3% | [7][18] |
| Anemia | 18.6% | 17.7% | [7][18] |
| Other Safety Metrics | |||
| Dose Reductions | 44.2% | 29.1% | [7][18] |
| Discontinuation due to AEs | 11.6% | 19.0% | [7][18] |
| Serious AEs | 36.0% | 48.1% | [20] |
TEAE: Treatment-Emergent Adverse Event
Conclusion and Future Directions
This compound is a well-characterized MDM2 inhibitor that successfully reactivates the p53 pathway. The clinical development program in liposarcoma followed a logical trajectory, with promising single-agent activity and a manageable safety profile established in a Phase 1 study using an optimized intermittent dosing schedule.[12][13][14]
While the outcome in liposarcoma is disappointing, the principle of p53 reactivation remains a valid therapeutic strategy. The challenges include identifying the patient populations most likely to benefit and overcoming resistance mechanisms, such as the development of acquired TP53 mutations.[1][21] Future research for this compound is focused on other tumor types and combination strategies. Ongoing studies include the Phase 2 MANTRA-2 basket trial in solid tumors with MDM2 amplification and the Phase 1/2 MANTRA-4 trial combining this compound with the anti-PD-L1 antibody atezolizumab in tumors with CDKN2A loss.[7][19] These studies will further elucidate the potential role of MDM2 inhibition in oncology.
References
- 1. Targeting the MDM2-p53 pathway in dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MDM2-p53 pathway in dedifferentiated liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. youtube.com [youtube.com]
- 5. MDM2 Inhibitor Breaks Through in Trial of Liposarcoma, Other Advanced Malignancies | MedPage Today [medpagetoday.com]
- 6. Frontiers | Targeting the MDM2-p53 pathway in dedifferentiated liposarcoma [frontiersin.org]
- 7. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of this compound for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 8. seekingalpha.com [seekingalpha.com]
- 9. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MDM2 Inhibitor this compound in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 13. ascopubs.org [ascopubs.org]
- 14. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Treatment of this compound Versus Trabectedin in Patient With Dedifferentiated Liposarcoma [clinicaltrials.stanford.edu]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Single-agent this compound does not improve outcomes in liposarcoma [dailyreporter.esmo.org]
- 19. Pipeline [rainoncology.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. aacrjournals.org [aacrjournals.org]
Milademetan: An In-depth Technical Guide to Early Research on its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical and clinical research findings on the anti-tumor activity of Milademetan (also known as RAIN-32 or DS-3032b). This compound is a potent and selective oral small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the core science and early clinical potential of this compound.
Core Mechanism of Action: p53 Reactivation
This compound's primary mechanism of action is the reactivation of the tumor suppressor protein p53.[1][2] In many cancers with wild-type TP53, the p53 protein is inactivated through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] By binding to MDM2, this compound blocks the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[3] This restoration of p53 function triggers downstream pathways that can induce cell cycle arrest, apoptosis, and senescence in tumor cells, thereby exerting its anti-tumor effect.[4][5]
Caption: this compound's mechanism of action.
Preclinical Anti-Tumor Activity
This compound has demonstrated potent anti-tumor activity in a range of preclinical models, particularly in cancers harboring wild-type TP53 and MDM2 amplification.
In Vitro Studies
Cell Viability and Apoptosis:
This compound has shown significant anti-proliferative effects in various cancer cell lines with wild-type TP53 and MDM2 amplification.[4] For instance, in Merkel cell carcinoma (MCC) cell lines with wild-type p53, this compound reduced cell viability at nanomolar concentrations.[6] Treatment with this compound leads to the accumulation of p53 and the induction of its downstream targets, such as p21 and PUMA, resulting in apoptosis.[3][4] In SJSA1 osteosarcoma cells, this compound treatment induced a dose- and time-dependent increase in caspase-3/7 activity, indicative of apoptosis.[4]
Table 1: In Vitro Anti-proliferative Activity of this compound in Select Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nmol/L) |
| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 |
| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 |
| SJSA1 | Osteosarcoma | Wild-Type | Amplified | <100 |
| JAR | Placenta | Wild-Type | Amplified | <100 |
| CCFSTTG1 | Astrocytoma | Wild-Type | Amplified | <100 |
| QGP1 | Pancreas | Mutated | Amplified | Ineffective |
| NCIN87 | Gastric | Mutated | Amplified | Ineffective |
Data sourced from preclinical studies.[7]
In Vivo Studies
Xenograft Models:
This compound has demonstrated dose-dependent tumor growth inhibition and regression in various xenograft models. In an MDM2-amplified gastric adenocarcinoma patient-derived xenograft (PDX) model, daily oral administration of this compound resulted in significant tumor regression.[4] Similarly, in a Merkel cell carcinoma MKL-1 xenograft model, this compound showed a dose-dependent inhibition of tumor growth.[3]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | This compound Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) (%) |
| ST-02-0075 PDX | Gastric Adenocarcinoma | 25 | 67 |
| ST-02-0075 PDX | Gastric Adenocarcinoma | 50 | 130.4 |
| ST-02-0075 PDX | Gastric Adenocarcinoma | 100 | 130.8 |
| MKL-1 Xenograft | Merkel Cell Carcinoma | 25, 50, 100 | Dose-dependent inhibition |
Data sourced from preclinical studies.[4][8]
Early Clinical Research Findings
This compound has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors, lymphomas, and acute myeloid leukemia (AML).
Phase I Studies in Solid Tumors and Lymphomas
A first-in-human Phase I study (NCT01877382) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors or lymphomas.[9][10][11] This study explored various dosing schedules and established a recommended Phase II dose and schedule of 260 mg once daily on days 1-3 and 15-17 every 28 days.[10][11] This intermittent dosing schedule was found to mitigate dose-limiting hematologic toxicities, particularly thrombocytopenia, while maintaining clinical activity.[10]
Table 3: Efficacy Results from the Phase I Study of this compound
| Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Cohorts | 107 | - | 45.8% | 4.0 months |
| Dedifferentiated Liposarcoma (DDLPS) | 53 | - | 58.5% | 7.2 months |
Data sourced from the first-in-human Phase I study.[10]
Phase II Basket Trial (MANTRA-2)
The MANTRA-2 trial (NCT05012397) was a Phase II basket study evaluating this compound in patients with advanced or metastatic solid tumors with MDM2 amplification and wild-type TP53.[2][4][12] Preliminary results showed promising anti-tumor activity across a range of cancers.
Table 4: Preliminary Efficacy from the MANTRA-2 Phase II Trial
| Tumor Type | Best Overall Response |
| Pancreatic Cancer | Unconfirmed Partial Response (34% tumor regression) |
| Lung Cancer | Unconfirmed Partial Response (30% tumor regression) |
| Biliary Tract Cancer | 29% tumor regression |
| Breast Cancer | 27% tumor regression |
Data based on an interim analysis of 10 evaluable patients.[13]
Phase I Studies in Acute Myeloid Leukemia (AML)
This compound has also been investigated in patients with relapsed or refractory AML. A Phase I study showed that this compound monotherapy had modest clinical activity, with a subset of patients experiencing a reduction in bone marrow blasts.[14] Combination studies with agents like 5-azacitidine have also been explored.[15]
Table 5: Safety Profile of this compound (Most Common Grade 3/4 Drug-Related Adverse Events)
| Adverse Event | Phase I (Solid Tumors/Lymphoma) - All Schedules (N=107) | Phase I (Solid Tumors/Lymphoma) - Recommended Schedule | MANTRA-2 (Interim) |
| Thrombocytopenia | 29.0% | 15.0% | Preliminarily consistent with prior Phase 1 |
| Neutropenia | 15.0% | 5.0% | Preliminarily consistent with prior Phase 1 |
| Anemia | 13.1% | 0% | Preliminarily consistent with prior Phase 1 |
Data sourced from clinical trial publications.[10][13]
Experimental Protocols
In Vitro Cell Viability Assay
Caption: Workflow for in vitro cell viability assay.
-
Cell Plating: Cancer cell lines are seeded in 384-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.
Western Blotting for p53 Pathway Activation
Caption: Workflow for Western blotting analysis.
-
Cell Treatment and Lysis: Cells are treated with this compound (e.g., 100 nM) for specified time points.[3] Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, MDM2, p21, PUMA, cleaved PARP, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model
Caption: Workflow for xenograft tumor model studies.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 MKL-1 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally once daily at various doses (e.g., 25, 50, 100 mg/kg).[3]
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors reach a predetermined maximum size or after a specified treatment duration. Tumor growth inhibition is calculated at the end of the study.
Conclusion
Early research on this compound has established a clear mechanism of action through the reactivation of p53 by inhibiting the MDM2-p53 interaction. Preclinical studies have consistently demonstrated its potent anti-tumor activity in vitro and in vivo, particularly in models with wild-type TP53 and MDM2 amplification. Early clinical trials have shown promising signs of efficacy in various solid tumors, most notably in dedifferentiated liposarcoma, and have identified a manageable safety profile with an intermittent dosing schedule. Further clinical development is ongoing to fully elucidate the therapeutic potential of this compound in selected patient populations.
References
- 1. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Mantra-2: this compound in advanced/metastatic solid tumors incl. sarcomas - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 13. Rain Therapeutics Provides Interim Analysis of Phase 2 [globenewswire.com]
- 14. A Phase I study of this compound (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Milademetan's Impact on Cell Cycle Progression and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (also known as RAIN-32 or DS-3032b) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2] In cancer cells with wild-type TP53, the overexpression or amplification of MDM2 leads to the inactivation of the p53 tumor suppressor protein, thereby promoting cell proliferation and survival.[3][4] this compound is designed to disrupt this interaction, restoring p53's tumor-suppressive functions.[3][5] This guide provides a detailed overview of this compound's mechanism of action, its specific effects on cell cycle progression and apoptosis, a summary of key quantitative data, and detailed protocols for relevant experimental assays.
Core Mechanism of Action: Reactivation of the p53 Pathway
The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing oncogenesis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[6][7][8] The E3 ubiquitin ligase MDM2 is a critical negative regulator of p53.[1][9] In many tumors with wild-type TP53, MDM2 is overexpressed, leading to continuous ubiquitination and proteasomal degradation of p53, effectively nullifying its function.[2][9]
This compound competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[5][10] This inhibition prevents p53 degradation, leading to the rapid accumulation and stabilization of p53 protein within the tumor cell.[1][3] The restored p53 then acts as a transcription factor, activating a cascade of downstream target genes responsible for halting the cell cycle and initiating programmed cell death.[7][8]
Impact on Cell Cycle Progression
Upon stabilization by this compound, p53 transcriptionally activates the gene CDKN1A, which encodes the p21 protein.[2][6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting CDK2/cyclin E and CDK2/cyclin A complexes, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division.[7] This p53-dependent induction of p21 is a primary mechanism by which this compound causes cell cycle arrest in cancer cells.[6][8]
Induction of Apoptosis
In addition to cell cycle arrest, the reactivation of p53 by this compound robustly triggers the intrinsic pathway of apoptosis.[6][7] p53 directly activates the transcription of several pro-apoptotic genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis) and BAX.[8][10][11] PUMA is a BH3-only protein that binds to and inactivates anti-apoptotic BCL-2 family members, thereby allowing BAX and BAK to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade (e.g., caspase-3/7), culminating in programmed cell death.[10][12] Evidence of apoptosis following this compound treatment includes the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nmol/L) | Citation(s) |
| SJSA1 | Osteosarcoma | Wild-Type | Amplified | <100 | [12] |
| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [12] |
| JAR | Placental Choriocarcinoma | Wild-Type | Amplified | <100 | [12] |
| CCF-STTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [12] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Amplified | ~20-50 (nM) | [1] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Amplified | ~10-20 (nM) | [1] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Not Amplified | ~10-20 (nM) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | Not Specified | ~2.00 (µM) | [13] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | Not Specified | ~7.62 (µM) | [13] |
| QGP1 | Pancreatic Cancer | Mutant | Amplified | Ineffective | [12] |
| NCI-H2126 | Lung Cancer | Mutant | Amplified | Ineffective | [12] |
Note: this compound demonstrates high potency in TP53 wild-type cell lines, particularly those with MDM2 amplification. Some activity has been observed in TP53-mutant cells at higher concentrations, suggesting potential off-target or p53-independent effects.[13][14]
Table 2: Clinical Efficacy in Advanced Solid Tumors (Phase I/II Trials)
| Tumor Type / Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Overall (Advanced Solid Tumors/Lymphomas) | 107 | - | 45.8% | 4.0 months | [6][15] |
| Dedifferentiated Liposarcoma (DDLPS) | 53 | 3.8% | 58.5% | 7.2 months | [6] |
| DDLPS (Recommended Intermittent Schedule) | 16 | - | 62.0% | 7.4 months | [6] |
| MDM2-amplified, TP53-WT Solid Tumors | 31 | 19.4% (6/31)* | - | 3.5 months | [2][16] |
| Intimal Sarcoma (MDM2-amplified) | 10 | 20% (2/10) | - | - | [7][17] |
*Includes one confirmed and five unconfirmed partial responses.
Experimental Protocols and Workflows
Assessing the cellular impact of this compound involves a series of standard and specialized laboratory techniques.
References
- 1. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 4. Frontiers | Targeting the MDM2-p53 pathway in dedifferentiated liposarcoma [frontiersin.org]
- 5. google.com [google.com]
- 6. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Home | DeCaprio Lab at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 9. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
The Rationale for Targeting the MDM2-p53 Axis with Milademetan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. However, in approximately half of all human cancers, the function of wild-type p53 is abrogated through various mechanisms, a common one being the overexpression of its principal negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). In cancers where TP53 remains wild-type, amplification of the MDM2 gene leads to excessive p53 degradation, effectively creating a p53-null phenotype and promoting tumorigenesis.[1][2] This dependency on MDM2 for p53 suppression presents a compelling therapeutic vulnerability. Milademetan (also known as RAIN-32 or DS-3032b) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, designed to reactivate p53's tumor-suppressive functions. This guide provides a comprehensive overview of the scientific rationale, preclinical evidence, and clinical data supporting the therapeutic strategy of targeting the MDM2-p53 axis with this compound.
The MDM2-p53 Signaling Pathway: A Critical Node in Cancer
Under normal physiological conditions, p53 levels are kept low through a tightly regulated negative feedback loop with MDM2.[3][4] Upon cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcription of target genes that govern cell fate.[5] One of these target genes is MDM2 itself, creating a feedback mechanism that ensures the transient nature of the p53 response.
MDM2 inhibits p53 through three primary mechanisms:
-
Direct Binding: MDM2 binds to the N-terminal transactivation domain of p53, sterically hindering its ability to activate transcription.
-
Ubiquitination and Proteasomal Degradation: As an E3 ubiquitin ligase, MDM2 targets p53 for ubiquitination, marking it for degradation by the proteasome.
-
Nuclear Export: MDM2 facilitates the export of p53 from the nucleus to the cytoplasm, further promoting its degradation.
In certain cancers, particularly those with a wild-type TP53 gene, amplification or overexpression of MDM2 disrupts this delicate balance. This leads to the constitutive suppression of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably. Dedifferentiated liposarcoma is a prime example, with nearly 100% of cases exhibiting MDM2 amplification.[6] This makes the MDM2-p53 interaction a highly attractive target for therapeutic intervention in such malignancies.
This compound: Mechanism of Action
This compound is an orally available, potent, and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[7][8] It is designed to fit into the p53-binding pocket of the MDM2 protein, thereby preventing MDM2 from interacting with p53.[9] This disruption liberates p53 from MDM2-mediated inhibition and degradation, leading to the stabilization and accumulation of functional p53 protein. The reactivated p53 can then translocate to the nucleus, bind to DNA, and induce the transcription of its target genes, including CDKN1A (encoding p21) and PUMA, which in turn trigger cell cycle arrest and apoptosis, respectively, in cancer cells.[10][11]
Preclinical Data
This compound has demonstrated potent antitumor activity in preclinical models of cancers with MDM2 amplification and wild-type TP53.
In Vitro Studies
In various cancer cell lines with wild-type TP53, this compound has been shown to:
-
Inhibit cell proliferation with nanomolar potency.[8]
-
Induce the accumulation of p53 protein.
-
Upregulate the expression of p53 target genes such as p21 and PUMA.[11]
-
Induce p53-dependent apoptosis.[10]
Table 1: Preclinical Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | Key Findings |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | Potent inhibition of cell growth and induction of apoptosis. |
| Various | Solid Tumors | Wild-Type | Amplified | Inhibition of cell proliferation.[12] |
In Vivo Studies
In xenograft models of human cancers with functional wild-type p53, orally administered this compound has demonstrated significant antitumor activity, leading to tumor growth inhibition and, in some cases, tumor regression.[10][13] Studies in patient-derived xenograft (PDX) models have further confirmed its efficacy.[12]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| SJSA-1 | Osteosarcoma | Daily | Tumor growth inhibition | [10] |
| Various | Solid Tumors | Intermittent | Tumor regression | [12] |
Clinical Development and Data
This compound has undergone extensive clinical evaluation in patients with advanced solid tumors, with a particular focus on those with MDM2 amplification.
Phase I Studies
A first-in-human Phase I study (NCT01877382) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors or lymphomas.[7][14] This study explored various dosing schedules, including continuous and intermittent regimens.[7]
Key findings from the Phase I study include:
-
Recommended Phase II Dose (RP2D): An intermittent dosing schedule of 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle was established.[7] This schedule was found to mitigate dose-limiting hematologic toxicities, such as thrombocytopenia and neutropenia, while maintaining efficacy.[7][14]
-
Efficacy: Across all cohorts (N=107), the disease control rate (DCR) was 45.8%.[14] In the subgroup of patients with dedifferentiated liposarcoma (DDLPS; n=53), the DCR was 58.5%, with a median progression-free survival (PFS) of 7.2 months.[14]
Table 3: Efficacy Results from the Phase I Study of this compound (NCT01877382)
| Patient Population | N | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Cohorts | 107 | 45.8% | 4.0 months |
| Dedifferentiated Liposarcoma (DDLPS) | 53 | 58.5% | 7.2 months |
| DDLPS (at RP2D) | 16 | 62.0% | 7.4 months |
| Data sourced from Gounder et al., J Clin Oncol, 2023.[7][14] |
Table 4: Common Grade 3/4 Drug-Related Adverse Events in the Phase I Study (All Cohorts, N=107)
| Adverse Event | Percentage |
| Thrombocytopenia | 29.0% |
| Neutropenia | 15.0% |
| Anemia | 13.1% |
| Data sourced from Gounder et al., J Clin Oncol, 2023.[7][14] |
Phase II Basket Trial (MANTRA-2)
The MANTRA-2 study (NCT05012397) was a Phase II, single-arm, open-label basket trial designed to evaluate the efficacy of this compound in patients with advanced or metastatic solid tumors harboring MDM2 amplification (copy number ≥ 12) and wild-type TP53.[15][16]
Interim analysis of the MANTRA-2 trial showed promising antitumor activity in a heavily pretreated patient population across various cancer types.[17]
Table 5: Interim Efficacy Results from the MANTRA-2 Phase II Study
| Tumor Type | Tumor Regression | Response |
| Pancreatic Cancer | 34% | Unconfirmed Partial Response |
| Lung Cancer | 30% | Unconfirmed Partial Response |
| Biliary Tract Cancer | 29% | - |
| Breast Cancer | 27% | - |
| Data as of October 26, 2022, from a cohort of 10 evaluable patients.[17] |
Phase III Registrational Trial in Liposarcoma (MANTRA)
The MANTRA trial (NCT04979442) was a randomized, multicenter, open-label, Phase III study that compared the efficacy and safety of this compound to the standard-of-care agent trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma.[5][18] The primary endpoint was progression-free survival (PFS).[5]
The trial did not meet its primary endpoint of a statistically significant improvement in PFS for this compound compared to trabectedin.
Table 6: Topline Results from the Phase III MANTRA Trial (NCT04979442)
| Endpoint | This compound | Trabectedin | Hazard Ratio (p-value) |
| Median PFS | 3.6 months | 2.2 months | 0.89 (p=0.53) |
| Data from Rain Oncology press release, May 22, 2023. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of MDM2 inhibitors like this compound.
MDM2-p53 Interaction Assay (Co-Immunoprecipitation and Western Blot)
This assay is used to demonstrate that an MDM2 inhibitor can disrupt the interaction between MDM2 and p53 in cells.
Protocol Outline:
-
Cell Treatment and Lysis: Cancer cells (e.g., SJSA-1) are treated with this compound or a vehicle control. Cells are then lysed in a buffer containing detergents and protease inhibitors to release cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either p53 or MDM2. The antibody-protein complexes are then captured using protein A/G-coupled beads.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blotting: The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against both p53 and MDM2, followed by secondary antibodies conjugated to a detection enzyme.
-
Analysis: A reduction in the amount of MDM2 detected in the p53 immunoprecipitation (and vice-versa) in the this compound-treated sample compared to the control indicates that the drug has disrupted their interaction.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol Outline:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with this compound or control.
-
Reagent Addition: A single Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: The cleavage of the substrate releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity. The luminescence is measured using a luminometer.
In Vivo Tumor Xenograft Study
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol Outline:
-
Cell Preparation and Implantation: Human cancer cells (e.g., with MDM2 amplification) are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[2][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[19]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally according to a specific dosing schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[19]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point. Tumors may be excised for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
The MDM2-p53 axis represents a fundamentally important pathway in the development and progression of many cancers. In tumors that retain wild-type TP53 but have amplified MDM2, the targeted inhibition of the MDM2-p53 interaction is a rational and promising therapeutic strategy. This compound, a potent and selective MDM2 inhibitor, has demonstrated a clear mechanism of action, reactivating the p53 pathway to induce cell cycle arrest and apoptosis in preclinical models. Clinical studies have established a manageable safety profile with an intermittent dosing schedule and have shown encouraging signs of antitumor activity in various solid tumors, particularly in dedifferentiated liposarcoma. While the Phase III MANTRA trial in DDLPS did not meet its primary endpoint, the preclinical rationale and the activity observed in other tumor types in early-phase trials suggest that further investigation of this compound, potentially in combination with other agents or in different patient populations, is warranted. The continued exploration of MDM2 inhibitors like this compound holds promise for advancing precision oncology for patients with MDM2-amplified, TP53-wild-type cancers.
References
- 1. Clinical Trial: NCT01877382 - My Cancer Genome [mycancergenome.org]
- 2. mayo.edu [mayo.edu]
- 3. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. bcan.org [bcan.org]
- 10. researchgate.net [researchgate.net]
- 11. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. MDM2 interaction with nuclear corepressor KAP1 contributes to p53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. aacrjournals.org [aacrjournals.org]
Predicting Response to Milademetan: A Technical Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as RAIN-32 or DS-3032) is an oral, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2] By disrupting this interaction, this compound aims to reactivate the tumor suppressor protein p53, leading to cell cycle arrest or apoptosis in cancer cells with wild-type TP53.[3][4] This mechanism of action makes the identification of predictive biomarkers crucial for selecting patients most likely to benefit from this compound therapy. This technical guide provides an in-depth overview of the current landscape of potential biomarkers for predicting response to this compound, based on preclinical and clinical data.
Core Biomarkers for Patient Selection
The primary biomarkers for patient selection in clinical trials of this compound revolve around the integrity of the p53 pathway.
Table 1: Core Biomarkers for this compound Patient Selection
| Biomarker | Rationale | Method of Assessment | Clinical Significance |
| MDM2 Amplification | As the direct target of this compound, overexpression of MDM2 through gene amplification is a key predictive biomarker.[5][6] | Fluorescence in situ hybridization (FISH), Next-Generation Sequencing (NGS) | A copy number of ≥12 has been used as a threshold in clinical trials to identify patients who may respond to treatment.[5][7] |
| TP53 Wild-Type Status | This compound's mechanism relies on the reactivation of functional p53. Therefore, a wild-type TP53 status is essential.[3][5] | DNA Sequencing (Sanger or NGS) | Patients with mutated TP53 are unlikely to respond to this compound monotherapy.[8][9] |
Emerging and Exploratory Biomarkers
Recent studies have identified additional genetic alterations that may modulate the response to this compound, offering opportunities for refining patient stratification.
Table 2: Emerging and Exploratory Biomarkers for this compound Response
| Biomarker | Correlation with Response | P-value | Method of Assessment | Investigated Cancer Type |
| TWIST1 Amplification | Positive | 0.028 | Whole-Exome Sequencing (WES), RNA Sequencing (RNA-seq) | Intimal Sarcoma |
| CDKN2A Loss | Negative | 0.071 | Whole-Exome Sequencing (WES), RNA Sequencing (RNA-seq) | Intimal Sarcoma |
These findings, primarily from a study in intimal sarcoma, suggest that a more comprehensive genomic profile could offer a more nuanced prediction of response.[8][10]
Mechanisms of Resistance
Understanding the mechanisms of resistance is critical for developing strategies to overcome it. Acquired mutations in TP53 have been identified as a key resistance mechanism to this compound.
Table 3: Mechanisms of Resistance to this compound
| Resistance Mechanism | Description | Method of Detection | Clinical Implication |
| Acquired TP53 Mutations | The development of mutations in the TP53 gene during treatment can abrogate the therapeutic effect of this compound.[8][9] | Liquid Biopsy (ctDNA sequencing) | Sequential monitoring of TP53 status through liquid biopsies can help in the early detection of resistance and inform treatment decisions.[8][10] |
Experimental Protocols
The identification and validation of these biomarkers rely on specific molecular biology techniques.
Whole-Exome and RNA Sequencing
-
Objective: To identify novel genomic and transcriptomic determinants of response and resistance to this compound.
-
Methodology:
-
Sample Preparation: Tumor tissue samples are collected prior to treatment. DNA and RNA are extracted using standardized kits.
-
Library Preparation: For WES, DNA is fragmented, and exonic regions are captured using commercially available kits. For RNA-seq, RNA is converted to cDNA, and sequencing libraries are prepared.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Sequencing data is aligned to the human reference genome. Genomic alterations, including copy number variations (for MDM2, TWIST1, CDKN2A) and single nucleotide variants, are identified. Gene expression levels are quantified from RNA-seq data.[8]
-
Liquid Biopsy for TP53 Mutation Monitoring
-
Objective: To serially monitor for the emergence of acquired TP53 mutations in cell-free DNA (cfDNA).
-
Methodology:
-
Sample Collection: Peripheral blood samples are collected at baseline and at various time points during treatment.
-
cfDNA Extraction: Plasma is separated from whole blood, and cfDNA is extracted.
-
Targeted Sequencing: A targeted gene panel including TP53 is used to prepare sequencing libraries from the cfDNA.
-
Sequencing and Analysis: Libraries are sequenced to a high depth to enable the detection of low-frequency mutations. The allele frequency of TP53 mutations is tracked over time to monitor for clonal evolution and disease progression.[8][10]
-
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
The following diagram illustrates the core mechanism of this compound in reactivating the p53 pathway.
Caption: this compound inhibits MDM2, leading to p53 reactivation and tumor suppression.
Biomarker Discovery and Validation Workflow
This diagram outlines the general workflow for identifying and validating predictive biomarkers for this compound.
Caption: A streamlined workflow for biomarker discovery, validation, and clinical application.
Logical Relationship of Key Biomarkers
The interplay between the core and emerging biomarkers can be visualized as follows.
Caption: Interplay of core and modulating biomarkers in predicting this compound response.
Conclusion
The predictive biomarker landscape for this compound is evolving from a focus on the central MDM2-p53 axis to a more integrated view that includes other genomic alterations. While MDM2 amplification and TP53 wild-type status remain the cornerstone for patient selection, emerging biomarkers such as TWIST1 amplification and CDKN2A loss hold promise for further refining therapeutic strategies. The use of liquid biopsies to monitor for acquired TP53 mutations represents a significant advancement in managing resistance. Continued research in these areas will be paramount for optimizing the clinical application of this compound and improving patient outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. youtube.com [youtube.com]
- 4. seekingalpha.com [seekingalpha.com]
- 5. A phase 2 study of the MDM2 inhibitor this compound in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical Activity and Exploratory Resistance Mechanism of this compound, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 10. Clinical Activity and Exploratory Resistance Mechanism of this compound, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determining Cell Viability Following Milademetan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as DS-3032b or RAIN-32) is a potent, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2][3] In many cancers with wild-type TP53, the tumor suppressor functions of p53 are inhibited by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][4][5] this compound binds to MDM2, preventing its interaction with p53.[4] This blockade stabilizes p53, leading to the restoration of its transcriptional activity, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[2][4][5] Consequently, assessing the effect of this compound on cancer cell viability is a critical step in preclinical evaluation.
This document provides a detailed protocol for determining the in vitro efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a biomarker for metabolically active, viable cells.[6][7]
Mechanism of Action: The MDM2-p53 Pathway
This compound's therapeutic action is centered on the reactivation of the p53 tumor suppressor pathway. In normal cells, MDM2 levels are tightly regulated in a feedback loop with p53.[2] However, in certain cancers, MDM2 is overexpressed, leading to excessive p53 degradation and tumor progression.[5][8] this compound disrupts this process, reactivating p53's function as the "guardian of the genome".[5]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions for the Promega CellTiter-Glo® Assay, a robust method for determining cell viability based on ATP quantification.[6][7][9] This "add-mix-measure" format is ideal for high-throughput screening.[6][7]
Materials and Reagents
-
Cancer cell line of interest (with known TP53 status)
-
Complete cell culture medium
-
This compound (DS-3032b)
-
DMSO (for drug dissolution)
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, Cat.# G7570)
-
Multichannel pipette
-
Luminometer
-
Orbital shaker
Experimental Workflow
The overall workflow involves seeding cells, treating them with a dilution series of this compound, incubating, adding the lysis/luminescence reagent, and measuring the signal.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of drug addition.[10]
-
Plate cells in an opaque-walled 96-well plate at the predetermined density in 100 µL of culture medium per well.
-
Include control wells containing medium only for background luminescence measurement.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Preparation of this compound:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the plate from the incubator.
-
Add the prepared this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours). This duration was used in a study evaluating this compound's effect on Merkel cell carcinoma cell lines.[1]
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol by mixing the buffer and lyophilized substrate.[9][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]
-
-
Data Acquisition:
Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "medium only" control wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Percent Viability = (Luminescence of treated sample / Average Luminescence of vehicle control) x 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell growth by 50%.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity across various cancer cell lines harboring wild-type p53. The half-maximal inhibitory concentration (IC₅₀) values can vary depending on the cell line.[1]
| Cell Line | Cancer Type | TP53 Status | IC₅₀ (nM) | Reference |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | 223 | [1] |
| MKL-2 | Merkel Cell Carcinoma | Wild-Type | 29 | [1] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | 9 | [1] |
| MS-1 | Merkel Cell Carcinoma | Mutant | >1000 | [1] |
| MCF7 | Breast Cancer | Wild-Type | ~11,070 (11.07 µM) | [12] |
| SK-N-SH | Neuroblastoma | Wild-Type | ~21.9 | [12] |
References
- 1. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 5. youtube.com [youtube.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ch.promega.com [ch.promega.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Milademetan-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein.[1][3] this compound blocks this interaction, stabilizing p53 and reactivating its tumor-suppressive functions, which can lead to cell cycle arrest and apoptosis.[1][4][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The most common mechanism of acquired resistance to MDM2 inhibitors like this compound is the acquisition of mutations in the TP53 gene.[6][7]
These application notes provide a comprehensive guide for establishing and characterizing a this compound-resistant cancer cell line model in vitro. Such a model is an invaluable tool for studying the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Data Presentation
The following tables summarize the typical IC50 values of this compound in sensitive parental cell lines and the expected shift in IC50 upon the development of resistance.
Table 1: this compound IC50 Values in Sensitive Parental Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | This compound IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 80 | [8] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 60 | [8] |
| MCF-7 | Breast Cancer | Wild-Type | ~11,070 (as part of a broader study) | [9] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | 9 - 223 | [4] |
Table 2: Illustrative Example of Acquired this compound Resistance
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Primary Resistance Mechanism |
| SJSA-1 | 80 | 2160 | 27 | Acquired TP53 mutation |
| NGP | (Not Specified) | (Not Specified) | ~10 | Acquired TP53 mutation |
Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A 10- to 27-fold increase in resistance has been observed for MDM2 inhibitors.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action and resistance pathway.
Caption: Workflow for generating a this compound-resistant cell line.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol employs a stepwise dose escalation method to select for a population of cells with acquired resistance to this compound.[11][12]
Materials:
-
Parental cancer cell line with wild-type TP53 (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other necessary consumables
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the Parental IC50: a. Culture the parental cell line to ~80% confluency. b. Seed cells in a 96-well plate at a predetermined optimal density. c. Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50 (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO). d. Treat the cells with the this compound dilutions and incubate for 72 hours. e. Perform a cell viability assay according to the manufacturer's instructions. f. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Initiate Resistance Development: a. Culture the parental cells in a T-25 or T-75 flask. b. Begin continuous treatment with this compound at a concentration equal to the IC10 or IC20 of the parental cell line. c. Monitor the cells daily. Initially, a significant number of cells may die. d. When the surviving cells reach ~80% confluency, passage them and maintain the same concentration of this compound.
-
Stepwise Dose Escalation: a. Once the cells are proliferating at a normal rate in the initial this compound concentration, increase the drug concentration by 1.5- to 2-fold.[11] b. Again, expect an initial period of cell death followed by the outgrowth of resistant cells. c. Continue this process of incrementally increasing the this compound concentration. This process can take several months. d. At each major concentration increase, it is advisable to cryopreserve a stock of the cells.
-
Establishment of a Stable Resistant Line: a. Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50.[10] b. Culture the resistant cells in this high concentration of this compound for at least 4-6 passages to ensure the stability of the resistant phenotype. c. The established this compound-resistant cell line (e.g., SJSA-1-MilaR) is now ready for characterization.
Protocol 2: Characterization of the Resistant Phenotype - Cell Viability Assay
Procedure:
-
Seed both the parental and the this compound-resistant cell lines in 96-well plates.
-
Treat both cell lines with a range of this compound concentrations as described in Protocol 1, Step 1.
-
After 72 hours, perform a cell viability assay.
-
Calculate the IC50 for both the parental and resistant cell lines.
-
Determine the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
Protocol 3: Characterization of the Resistant Phenotype - Western Blot for p53 Pathway Proteins
Procedure:
-
Seed parental and resistant cells and treat with this compound at their respective IC50 concentrations for 24 hours. Include untreated controls.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: In parental cells, this compound treatment should lead to an accumulation of p53 and an increase in p21 and MDM2 levels. In resistant cells with a TP53 mutation, this response will likely be blunted or absent.
Protocol 4: Characterization of the Resistant Phenotype - Apoptosis Assay by Annexin V Staining
Procedure:
-
Seed parental and resistant cells and treat with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Characterization of the Resistant Phenotype - Cell Cycle Analysis by Propidium Iodide Staining
Procedure:
-
Seed parental and resistant cells and treat with this compound at their respective IC50 concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[15]
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).[16]
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol 6: Identification of TP53 Mutations by Sanger Sequencing
Procedure:
-
Isolate genomic DNA from both parental and this compound-resistant cell lines.
-
Amplify the coding exons (typically exons 4-10) of the TP53 gene using PCR with specific primers.[18]
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products.[5]
-
Analyze the sequencing data to identify any mutations in the TP53 gene in the resistant cell line compared to the parental line.
References
- 1. igbmc.fr [igbmc.fr]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. tp53.cancer.gov [tp53.cancer.gov]
- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. docs.bvsalud.org [docs.bvsalud.org]
Application Note: Protocol for Inducing Apoptosis with Milademetan in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for inducing apoptosis in cancer cells using milademetan, a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53.[1][2][3] This application note includes the mechanism of action, quantitative data on its efficacy, and step-by-step protocols for cell treatment and subsequent analysis of apoptosis via flow cytometry and western blotting.
Mechanism of Action
This compound is an orally available antagonist of MDM2.[3] In many cancers with wild-type TP53, the tumor suppressor function of p53 is silenced through overexpression of its negative regulator, MDM2.[4][5] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation by the proteasome and thereby preventing it from carrying out its functions, which include initiating DNA repair, cell-cycle arrest, and apoptosis.[2][6]
This compound works by binding to the p53-binding pocket on the MDM2 protein, which blocks the MDM2-p55 interaction.[4][7] This inhibition liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 protein.[3] Activated p53 can then function as a transcription factor, upregulating the expression of target genes such as CDKN1A (p21) and BBC3 (PUMA), which respectively mediate cell-cycle arrest and apoptosis.[1][8] The restoration of p53 function is a promising therapeutic strategy for cancers that are dependent on MDM2 for their survival.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trials [rainoncology.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes: Western Blot Analysis of p53 Activation by Milademetan
Introduction
Milademetan (also known as DS-3032b or RAIN-32) is a potent and selective, orally available small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2][3] In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[4][5][6] this compound binds to MDM2, preventing its interaction with p53.[5] This inhibition leads to the stabilization and accumulation of p53, restoring its transcriptional activity.[5] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells, making MDM2 inhibition a promising therapeutic strategy.[4][7][8]
Western blotting is an essential immunodetection technique used to confirm the mechanism of action of this compound. It allows for the qualitative and semi-quantitative analysis of protein expression, enabling researchers to verify the accumulation of p53 and the subsequent activation of its downstream signaling pathways upon this compound treatment. These application notes provide a comprehensive protocol for performing Western blot analysis to assess p53 activation by this compound.
Mechanism of Action: this compound
This compound disrupts the MDM2-p53 autoregulatory feedback loop.[4] By preventing MDM2-mediated degradation, this compound leads to an increase in the intracellular concentration of p53.[1] This stabilized p53 acts as a transcription factor, upregulating the expression of target genes. Key downstream targets include:
-
MDM2 : As p53 activates MDM2 transcription, a feedback loop exists. Increased MDM2 protein levels following p53 activation can be observed.[1][4]
-
p21 (CDKN1A) : A cyclin-dependent kinase inhibitor that mediates p53-dependent cell cycle arrest in G1 and G2 phases.[1][9][10]
-
PUMA (BBC3) : A pro-apoptotic protein that plays a critical role in the induction of apoptosis.[1]
-
Cleaved PARP-1 : Poly (ADP-ribose) polymerase-1 is a protein involved in DNA repair. Its cleavage is a hallmark of apoptosis.[1][3]
Monitoring the expression levels of p53 and these downstream effectors via Western blot provides robust evidence of this compound's on-target activity.
References
- 1. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pnas.org [pnas.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes & Protocols: Milademetan in Murine Xenograft Models
For Research Use Only.
Introduction
Milademetan (also known as AMG 232, KRT-232, and RAIN-32) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein. This compound works by binding to MDM2 at the p53-binding pocket, thereby preventing the MDM2-p53 interaction. This stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell-cycle arrest, apoptosis, and tumor growth inhibition.[4] Preclinical studies in various xenograft models have demonstrated its robust anti-tumor activity.[5][6][7]
These application notes provide a summary of effective dosages, administration schedules, and experimental protocols for the use of this compound in in vivo xenograft studies in mice, based on published research.
Mechanism of Action: MDM2-p53 Pathway
This compound disrupts the negative regulatory loop between MDM2 and p53. By inhibiting MDM2, p53 levels are restored, allowing it to function as a tumor suppressor.
Caption: this compound inhibits MDM2, preventing p53 degradation and restoring its tumor suppressor functions.
Quantitative Data Summary
The following tables summarize dosages and schedules for this compound (AMG 232) from various preclinical xenograft studies.
Table 1: this compound (AMG 232) Monotherapy Dosages in Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Route | Efficacy Summary | Reference |
| Osteosarcoma | SJSA-1 (MDM2-amplified) | Athymic Nude | 7.5, 15, 30, 60 | Daily (q.d.) | Oral Gavage | ED₅₀ of 9.1 mg/kg. Complete tumor regression in 10/12 mice at 60 mg/kg.[7][8] | [7][8] |
| Osteosarcoma | SJSA-1 | Athymic Nude | 75 | Daily (q.d.) | Oral Gavage | 10/10 tumors completely regressed after 10 days of treatment. | [6] |
| Colorectal Carcinoma | HCT-116 | Athymic Nude | 25, 50, 100 | Twice Daily (b.i.d.) | Oral Gavage | Dose-dependent tumor growth inhibition (TGI). ED₅₀ of 16 mg/kg. | [8] |
| Lung Adenocarcinoma | LU-01-0448 (PDX) | Nude | 100 | Daily (q.d.) | Oral Gavage | Significant antitumor activity. | [5] |
| Gastric Cancer | ST-02-0075 (PDX) | Nude | 25, 50, 100 | Daily (q.d.) | Oral Gavage | Dose-dependent antitumor activity. | [5] |
| Lung Adenocarcinoma | LD1-0025-217621 (PDX) | Nude | 50 | Daily (q.d.) | Oral Gavage | Antitumor activity observed. | [5] |
| Non-Small Cell Lung Cancer | NCI-H460 | - | 100 (max dose) | Daily (q.d.) | Oral Gavage | 60% TGI with an ED₅₀ of 78 mg/kg. | [6] |
| Osteosarcoma | SJSA-1 | - | 120 | Intermittent (3 days on, 11 days off) | Oral Gavage | More durable and effective than continuous 30 mg/kg dosing. | [5] |
| Merkel Cell Carcinoma | MKL-1 | - | 25, 50, 75 | - | Oral Gavage | Dose-dependent inhibition of tumor growth. | [2] |
Experimental Protocols
Protocol 1: General Xenograft Study Workflow
This protocol outlines a typical workflow for evaluating this compound efficacy in a subcutaneous xenograft model.
Caption: Key steps for an in vivo xenograft study, from cell preparation to final data analysis.
Materials and Reagents
-
Cell Lines: Appropriate human cancer cell line with wild-type TP53 (e.g., SJSA-1, HCT-116).[6][7]
-
Animals: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[7]
-
This compound (AMG 232): Powder form.
-
Vehicle Components:
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Cremophor® EL)
-
Sterile Water or Saline
-
Polyethylene glycol 300/400 (PEG300/400)
-
Tween-80
-
Corn Oil
-
Protocol 2: Preparation of this compound Formulation
This compound is administered orally. Proper formulation is critical for bioavailability.
Vehicle Formulation Example: A commonly cited vehicle for preclinical oral gavage studies is a mix of DMSO, a surfactant like Tween-80 or Kolliphor EL, PEG, and saline/water.[9][10] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Another reported vehicle for AMG 232 is 5% DMSO, 20% Kolliphor EL, and 75% water.[9]
Preparation Steps:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume (typically 10 mL/kg for mice).
-
In a sterile tube, dissolve the this compound powder in the required volume of DMSO by vortexing.
-
Add the PEG300/400 and Tween-80/Kolliphor EL. Vortex thoroughly until a clear solution is formed.
-
Add the saline or water dropwise while vortexing to prevent precipitation.
-
Prepare the vehicle control solution using the same component ratios without the active compound.
-
Formulations should be prepared fresh daily.
Protocol 3: Xenograft Tumor Implantation and Study Initiation
-
Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁷ cells/mL.[7]
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions twice weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once average tumor volumes reach approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-12 mice per group).[7][9] Ensure the average tumor volume is similar across all groups.
Protocol 4: Drug Administration and Monitoring
-
Administration: Administer this compound or vehicle via oral gavage according to the chosen dosing schedule (e.g., daily). The volume is typically 0.2 mL for a 20g mouse (10 mL/kg).
-
Monitoring:
-
Record tumor volumes and body weights at least twice per week.
-
Monitor animal health daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). No significant body weight loss was observed in several reported this compound studies.[6][7]
-
The study endpoint is reached when tumors in the control group reach the maximum allowed size per institutional guidelines, or after a predetermined treatment duration.
-
Protocol 5: Pharmacodynamic (PD) Marker Analysis
To confirm target engagement, tumors can be harvested at specific time points after the final dose for molecular analysis.
-
Sample Collection: Euthanize mice at a specified time post-treatment (e.g., 4, 6, or 24 hours).[6][7] Immediately excise tumors and snap-freeze in liquid nitrogen or fix in formalin.
-
RNA Analysis (qRT-PCR):
-
Extract total RNA from frozen tumor tissue.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) to measure the mRNA expression levels of p53 target genes such as CDKN1A (p21), MDM2, and PUMA.[6] Expression levels are typically normalized to a housekeeping gene (e.g., GAPDH). Studies show a significant, dose-dependent induction of p21, MDM2, and PUMA mRNA in tumors following this compound treatment, often peaking around 4-8 hours post-dose.[6]
-
-
Protein Analysis (Western Blot):
-
Extract total protein from frozen tumor tissue.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p21, MDM2, PUMA, total p53, and cleaved PARP.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Serum Biomarker Analysis:
-
Collect blood via cardiac puncture at the study endpoint.
-
Isolate serum to measure levels of biomarkers like Macrophage Inhibitory Cytokine-1 (MIC-1), a p53-regulated protein, using an ELISA kit.[11]
-
Conclusion
This compound has consistently demonstrated significant, dose-dependent anti-tumor efficacy in a variety of preclinical xenograft models harboring wild-type TP53.[5][6] Effective oral dosages typically range from 25 to 100 mg/kg administered daily, though intermittent schedules have also proven effective and may offer an improved therapeutic index.[5][6] The protocols and data presented here serve as a comprehensive guide for researchers designing in vivo studies to evaluate the therapeutic potential of this compound. Investigators should optimize these protocols based on their specific cell line, mouse strain, and experimental objectives.
References
- 1. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 3. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Milademetan Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milademetan (also known as DS-3032 or RAIN-32) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein. This compound works by disrupting the MDM2-p53 interaction, which in turn stabilizes and reactivates p53. This reactivation can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1] These application notes provide detailed protocols for testing the efficacy of this compound in appropriate cancer cell lines.
Mechanism of Action: The MDM2-p53 Pathway
Under normal cellular conditions, the p53 protein is kept at low levels by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type TP53, the MDM2 protein is overexpressed, effectively neutralizing the tumor-suppressing function of p53. This compound binds to MDM2 in the same pocket that p53 would normally occupy, preventing the MDM2-p53 interaction. This inhibition leads to the accumulation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling and this compound's mechanism.
Recommended Cell Lines and Culture Conditions
The efficacy of this compound is primarily observed in cancer cell lines with wild-type TP53 and, in many cases, MDM2 amplification.
| Cell Line | Cancer Type | TP53 Status | Recommended Culture Medium |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| WaGa | Merkel Cell Carcinoma | Wild-Type | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| PeTa | Merkel Cell Carcinoma | Wild-Type | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| MCF-7 | Breast Cancer | Wild-Type | EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin + 1% Pen/Strep |
| MS-1 | Merkel Cell Carcinoma | Mutant | RPMI-1640 + 10% FBS + 1% Pen/Strep |
Note: MS-1 can be used as a negative control to demonstrate the p53-dependent activity of this compound.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound-sensitive cells (e.g., MKL-1, WaGa, PeTa, MCF-7)
-
Complete culture medium
-
96-well opaque-walled plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is from 1 nM to 10 µM.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to each well.
-
-
Incubation:
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability (%) against the log concentration of this compound to determine the IC₅₀ value.
-
Caption: Workflow for the cell viability assay.
Western Blot Analysis for p53 Pathway Activation
This protocol is to detect the protein levels of p53 and its downstream targets, p21 and PUMA, as well as the apoptosis marker, cleaved PARP.
Materials:
-
This compound-sensitive cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with an effective concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 24 hours).[1]
-
-
Protein Extraction:
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-p53 (1:1000), anti-p21 (1:1000), anti-PUMA (1:1000), anti-cleaved PARP (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Cell Cycle Analysis
Materials:
-
This compound-sensitive cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for 24-48 hours.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Analysis (Annexin V/PI Staining)
Materials:
-
This compound-sensitive cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for 48-72 hours.
-
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Gate on the cell population and create a dot plot of Annexin V-FITC vs. PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Logical flow for cell cycle and apoptosis assays.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Materials:
-
This compound-sensitive cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding:
-
Seed a low number of cells in 6-well plates. Recommended starting densities:
-
MKL-1, WaGa, PeTa: 500-1000 cells/well (in semi-solid medium like methylcellulose for suspension cells)
-
MCF-7: 200-500 cells/well.[5]
-
-
-
Drug Treatment:
-
Allow the cells to adhere (for MCF-7) or settle.
-
Treat the cells with a low concentration of this compound (e.g., at or below the IC₅₀) for 24 hours.
-
-
Incubation:
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days.
-
-
Staining and Counting:
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition.
-
Data Presentation
| Assay | Key Parameters | Expected Outcome with this compound Treatment |
| Cell Viability | IC₅₀ (nM) | Dose-dependent decrease in viability in TP53 wild-type cells. |
| Western Blot | Protein Expression Levels | Increase in p53, p21, and PUMA. Increase in cleaved PARP. |
| Cell Cycle | % of cells in G0/G1, S, G2/M | Arrest in G1 and/or G2 phase. |
| Apoptosis | % of Apoptotic Cells | Increase in the percentage of early and late apoptotic cells. |
| Colony Formation | Survival Fraction | Dose-dependent decrease in the number and size of colonies. |
Conclusion
These protocols provide a framework for assessing the in vitro efficacy of this compound. It is crucial to use cell lines with a wild-type TP53 status to observe the expected mechanism-based effects. The provided protocols for cell viability, protein expression, cell cycle, apoptosis, and long-term survival will enable a comprehensive evaluation of this compound's anti-cancer activity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromelain Inhibitory Effect on Colony Formation: An In vitro Study on Human AGS, PC3, and MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Following Milademetan Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milademetan (also known as RAIN-32 or DS-3032b) is an orally administered, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein complex.[1] In many cancers with wild-type TP53, the tumor suppressor functions of p53 are negated by the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3][4][5] By inhibiting the MDM2-p53 interaction, this compound stabilizes and reactivates p53, allowing it to resume its critical roles in tumor suppression, which include inducing cell cycle arrest, senescence, or apoptosis.[1][3][6][7]
The reactivation of p53 often leads to the transcriptional upregulation of target genes like CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[2][8] The p21 protein plays a crucial role in halting the cell cycle, typically at the G1/S or G2/M transitions, to allow for DNA repair or to initiate apoptosis if the damage is irreparable.[2][9] Therefore, a common and expected outcome of treating susceptible cancer cells with this compound is a significant alteration in the cell cycle distribution.
These application notes provide a detailed protocol for performing cell cycle analysis using propidium iodide (PI) staining and flow cytometry to quantitatively assess the effects of this compound on cancer cells.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway initiated by this compound treatment in cancer cells with wild-type p53.
Caption: this compound inhibits MDM2, leading to p53 stabilization, p21 activation, and cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
The diagram below outlines the key steps for analyzing the cell cycle after this compound treatment.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
This protocol is designed for analyzing adherent cancer cell lines treated with this compound. It can be adapted for suspension cells by modifying the harvesting steps.
Materials and Reagents
-
Cell Line: A cancer cell line with wild-type TP53 (e.g., MCF-7, SJSA-1).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.[1]
-
Complete Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypsin-EDTA: For detaching adherent cells.
-
Fixative: 70% Ethanol, ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
Equipment:
Procedure
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting. b. Allow cells to adhere and grow for 24 hours in a cell culture incubator. c. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose). d. Remove the medium from the wells and add the medium containing the desired concentrations of this compound or the vehicle control. e. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Harvesting: a. For adherent cells, aspirate the medium and wash the cells once with PBS. b. Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium. c. Transfer the cell suspension to a centrifuge tube. d. Centrifuge the cells at approximately 300 x g for 5 minutes.[13] e. Carefully discard the supernatant.
3. Fixation: a. Resuspend the cell pellet in 0.5 mL of cold PBS to create a single-cell suspension.[13] b. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70%.[12][13] This step is critical to prevent cell clumping. c. Incubate the cells for fixation at 4°C for at least 2 hours. Cells can be stored in ethanol at 4°C for several weeks if necessary.[13]
4. Staining: a. Centrifuge the fixed cells at a slightly higher speed (e.g., 800-1000 x g) for 5 minutes to pellet them. b. Decant the ethanol carefully. c. Wash the cell pellet by resuspending it in 5 mL of PBS and centrifuging again at 800-1000 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 0.5-1 mL of the PI Staining Solution. e. Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[13] The inclusion of RNase A is crucial as PI can also bind to double-stranded RNA.[12]
5. Flow Cytometry Acquisition: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated. c. Collect data for at least 10,000 single-cell events per sample.[11] d. Use a linear scale for the PI fluorescence channel to accurately resolve the 2-fold difference in DNA content between G1 and G2/M populations.[12] e. Set up a dot plot of fluorescence area versus fluorescence width or height to gate on single cells and exclude doublets and aggregates.[11]
6. Data Analysis: a. Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. b. The software will model the data to quantify the percentage of cells in each phase of the cell cycle:
- Sub-G1: Represents apoptotic cells with fragmented DNA.
- G0/G1 phase: Cells with a 2N DNA content.
- S phase: Cells undergoing DNA synthesis with intermediate DNA content.
- G2/M phase: Cells with a 4N DNA content.[14]
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear, structured table. This allows for easy comparison between the control and treated groups.
Table 1: Effect of this compound on Cell Cycle Distribution after 48-hour Treatment
| Treatment Group | Concentration (nM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 (DMSO) | 2.1 ± 0.5 | 65.4 ± 2.1 | 22.3 ± 1.5 | 12.3 ± 1.1 |
| This compound | 100 | 4.5 ± 0.8 | 78.9 ± 3.0 | 10.1 ± 1.3 | 6.5 ± 0.9 |
| This compound | 500 | 8.2 ± 1.1 | 85.1 ± 2.5 | 4.3 ± 0.7 | 2.4 ± 0.4 |
| This compound | 1000 | 15.6 ± 1.9 | 75.3 ± 3.4 | 5.9 ± 0.8 | 3.2 ± 0.6 |
(Note: The data presented in this table are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation from a triplicate experiment.)
Expected Results and Interpretation
Upon treatment with this compound, cells sensitive to MDM2 inhibition are expected to show a dose- and time-dependent increase in the proportion of cells in the G0/G1 phase, indicative of cell cycle arrest.[15] This arrest is often accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. At higher concentrations or longer incubation times, an increase in the sub-G1 population may be observed, suggesting the induction of apoptosis.[4] These results would be consistent with the known mechanism of action of this compound, which involves the p53-mediated upregulation of p21 to halt cell proliferation.[2][16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 3. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Regulation of cell cycle by MDM2 in prostate cancer cells through Aurora Kinase-B and p21WAF1/CIP1 mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 15. embopress.org [embopress.org]
- 16. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Assessing Synergy Between Milademetan and Combination Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as RAIN-32 or DS-3032b) is an oral, selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type TP53, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor protein, thereby promoting cell survival and proliferation.[2] this compound is designed to block this interaction, leading to the reactivation of p53 and subsequent induction of cell cycle arrest, apoptosis, and senescence in cancer cells.[1][3]
Given that cancer often involves multiple dysregulated pathways, combination therapies are a promising strategy to enhance therapeutic efficacy and overcome resistance.[2] Combining this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could offer synergistic effects.[4][5] This document provides detailed application notes and protocols for assessing the synergistic potential of this compound in combination with other drugs.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the disruption of the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which can then transcriptionally activate a suite of downstream target genes. These genes play critical roles in halting the cell cycle (e.g., p21) and inducing apoptosis (e.g., PUMA, BAX).[6][7][8]
Experimental Workflow for Synergy Assessment
A systematic workflow is essential for accurately determining the synergistic potential of a drug combination. This involves single-agent dose-response screening, combination screening in a matrix format, and subsequent data analysis to calculate synergy scores.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select cancer cell lines with wild-type TP53. Examples from preclinical studies on MDM2 inhibitors include breast cancer (MCF-7), colon cancer (HCT116), and lung adenocarcinoma (A549) cell lines.
-
Culture Media: Use appropriate culture media and supplements (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound: Prepare a stock solution in DMSO and store at -20°C.
-
Combination Drug (Drug X): Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and store according to the manufacturer's instructions.
Protocol 1: Single-Agent Dose-Response and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually.
Materials:
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Drug X in culture medium. A typical concentration range could be 0.01 to 100 µM.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
Protocol 2: Combination Drug Synergy Assessment
Objective: To assess the synergistic effect of this compound and Drug X in combination.
Procedure:
-
Based on the IC50 values obtained, design a dose matrix. A common approach is a 5x5 matrix with concentrations ranging from 0.25x to 4x the IC50 for each drug.
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare the drug combination dilutions in culture medium and add them to the cells.
-
Include wells for each drug alone at the tested concentrations and a vehicle control.
-
Incubate for 72 hours.
-
Perform the CellTiter-Glo® assay as described in Protocol 1.
Protocol 3: Apoptosis Assay for Mechanistic Validation
Objective: To validate the synergistic effect on apoptosis induction.
Materials:
-
Caspase-Glo® 3/7 Assay kit
Procedure:
-
Treat cells with this compound, Drug X, and the combination at synergistic concentrations (determined from Protocol 2) for 24-48 hours.
-
Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol. Briefly, add the Caspase-Glo® reagent, incubate, and measure luminescence.
-
An increase in caspase activity in the combination treatment compared to single agents would support a synergistic pro-apoptotic effect.
Data Presentation and Analysis
Data Tables
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Single-Agent IC50 Values
| Drug | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 0.5 |
| This compound | HCT116 | 0.8 |
| Drug X | MCF-7 | 2.0 |
| Drug X | HCT116 | 3.5 |
Table 2: Combination Index (CI) Values for this compound and Drug X in MCF-7 Cells
| This compound (µM) | Drug X (µM) | Fractional Effect (Fa) | Combination Index (CI) | Synergy Interpretation |
| 0.125 | 0.5 | 0.35 | 1.15 | Slight Antagonism |
| 0.25 | 1.0 | 0.60 | 0.85 | Synergy |
| 0.5 | 2.0 | 0.85 | 0.60 | Strong Synergy |
| 1.0 | 4.0 | 0.95 | 0.45 | Very Strong Synergy |
| 2.0 | 8.0 | 0.98 | 0.55 | Strong Synergy |
Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Bliss Synergy Scores for this compound and Drug X in MCF-7 Cells
| This compound (µM) | Drug X (µM) | Expected Inhibition (%) | Observed Inhibition (%) | Bliss Score (Observed - Expected) | Synergy Interpretation |
| 0.25 | 1.0 | 45 | 60 | 15 | Synergy |
| 0.5 | 2.0 | 65 | 85 | 20 | Strong Synergy |
| 1.0 | 4.0 | 80 | 95 | 15 | Synergy |
Note: A positive Bliss score indicates synergy.
Data Analysis Methods
-
Chou-Talalay Method (Combination Index - CI): This is a widely used method based on the median-effect principle.[9][10][11] It provides a quantitative measure of synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).[12] Software such as CompuSyn can be used for CI calculation.[10]
-
Bliss Independence Model: This model assumes that the two drugs act independently.[13][14] Synergy is determined if the observed combined effect is greater than the predicted effect calculated from the individual drug responses. The Bliss score is the difference between the observed and expected effects.[15]
Conclusion
These application notes and protocols provide a comprehensive framework for assessing the synergistic potential of this compound in combination with other anti-cancer agents. By following these detailed methodologies, researchers can generate robust and reliable data to guide the development of novel and more effective cancer therapies. The quantitative analysis using both the Chou-Talalay and Bliss Independence models will provide a thorough understanding of the drug-drug interaction. Mechanistic validation through apoptosis assays will further strengthen the findings.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Modeling of MDM2 Inhibitor-Oxaliplatin Combination Reveals Biological Synergy in wt-p53 solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of MDM2 and Targeted Kinase Inhibitors Results in Prolonged Tumor Control in Lung Adenocarcinomas With Oncogenic Tyrosine Kinase Drivers and MDM2 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pnas.org [pnas.org]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How can I figure out if two drugs are additive or synergistic? - FAQ 991 - GraphPad [graphpad.com]
Application Notes and Protocols for Preclinical Milademetan Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of milademetan, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in various animal models. The information compiled is intended to guide the design and execution of in vivo studies to assess the efficacy and safety of this compound.
Introduction to this compound
This compound (also known as DS-3032b or RAIN-32) is an orally available inhibitor of the murine double minute 2 (MDM2) E3 ubiquitin ligase.[1][2][3] In cancers with wild-type TP53, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, which in turn targets the p53 tumor suppressor for degradation.[1][2][3] By blocking the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models with MDM2 amplification and wild-type TP53.[4][5]
This compound Signaling Pathway
This compound's mechanism of action is centered on the reactivation of the p53 signaling pathway. The following diagram illustrates the key steps involved.
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream targets that induce cell cycle arrest and apoptosis.
Preclinical Treatment Schedules and Dosages
Preclinical studies have explored both continuous and intermittent dosing schedules for this compound. The choice of regimen is critical for balancing efficacy with manageable toxicity, particularly hematological side effects like thrombocytopenia.
Summary of Preclinical Dosing Regimens
| Animal Model | Tumor Type | Treatment Schedule | Dosage (Oral) | Efficacy Outcome | Reference |
| Nude Mice (SJSA1 Xenograft) | Osteosarcoma | 3 days on, 11 days off | 120 mg/kg | More effective and durable anti-tumor activity compared to continuous dosing | [4] |
| Nude Mice (SJSA1 Xenograft) | Osteosarcoma | Continuous Daily | 30 mg/kg | Less effective than intermittent dosing | [4] |
| Nude Mice (Gastric Adenocarcinoma PDX) | Gastric Adenocarcinoma | Continuous Daily | 25, 50, 100 mg/kg | Dose-dependent tumor regression | [4][5] |
| Nude Mice (Lung Adenocarcinoma PDX) | Lung Adenocarcinoma | Continuous Daily | 50, 100 mg/kg | Significant tumor regression | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of this compound.
Animal Models and Husbandry
-
Animal Strains: Immunocompromised mice, such as athymic nude mice or NOD-scid IL2Rgammanull (NSG) mice, are suitable for establishing xenograft and PDX models.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment in accordance with institutional guidelines for animal care and use.
-
Acclimatization: Allow for an acclimatization period of at least one week before the commencement of any experimental procedures.
Establishment of Xenograft and Patient-Derived Xenograft (PDX) Models
The following workflow outlines the key steps for establishing and utilizing xenograft/PDX models for this compound efficacy studies.
Caption: Workflow for establishing and evaluating this compound efficacy in xenograft/PDX models.
Protocol for Subcutaneous Tumor Implantation:
-
Cell Line Xenografts:
-
Culture tumor cells to 70-80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.
-
For some cell lines, mix the cell suspension with an equal volume of Matrigel to enhance tumor take rate.
-
Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of the mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Obtain fresh patient tumor tissue under sterile conditions.
-
Mechanically or enzymatically dissociate the tissue into small fragments or a single-cell suspension.
-
Implant the tumor fragments or cell suspension subcutaneously into the flank of the mouse.
-
Preparation and Administration of this compound
-
Formulation: this compound can be resuspended in 0.5% methylcellulose for oral administration.[4][5]
-
Administration Route: Oral gavage is the standard route for preclinical administration of this compound.
Protocol for Oral Gavage in Mice:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of appropriate size for the mouse.
-
Procedure:
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Efficacy and Toxicity Assessment
Protocol for Tumor Growth Measurement:
-
Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Continue monitoring until the tumors in the control group reach the predetermined endpoint size or for the duration of the study.
Protocol for Toxicity Monitoring:
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity levels.
-
Body Weight: Measure the body weight of each animal 2-3 times per week as an indicator of general health.
-
Hematological Analysis:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline and at specified time points during and after treatment.
-
Perform complete blood counts (CBCs) to assess for hematological toxicities, with a particular focus on platelet counts (thrombocytopenia), as this is a known on-target toxicity of MDM2 inhibitors.
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate TGI to quantify the anti-tumor effect of this compound.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-tests, ANOVA) to compare tumor growth and other parameters between treatment and control groups.
-
Survival Analysis: For studies with survival endpoints, use Kaplan-Meier curves and log-rank tests to analyze the data.
These application notes and protocols are intended as a guide. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing Milademetan Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Milademetan for in vitro experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and accurate experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, the MDM2 protein binds to p53, targeting it for degradation and thereby suppressing its tumor-suppressing functions.[3] this compound works by binding to the p53-binding pocket of MDM2, which prevents the interaction between MDM2 and p53.[4] This inhibition leads to the stabilization and activation of p53, which can then induce cell-cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells.[5][6][7]
Q2: What is a typical effective concentration range for this compound in vitro?
This compound is potent at nanomolar concentrations in vitro.[5][6] However, the optimal concentration is cell-line dependent. Preclinical studies have shown that this compound inhibits cellular proliferation in various cancer cell lines with IC50 values typically below 100 nM.[8][9] For initial experiments, a dose range of 10 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM.[10] It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[2] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the experimental endpoint. For observing p53 activation and the induction of its target genes like CDKN1A (p21) and PUMA, a shorter treatment of 8 to 24 hours may be sufficient.[8][10] For assessing effects on cell viability, proliferation, or apoptosis, longer incubation times of 48 to 72 hours are typically required.[5] Time-course experiments are recommended to determine the ideal treatment duration for your specific experimental goals and cell line.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines with wild-type TP53. This data can be used as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | <100 | [9] |
| 93T449 | Liposarcoma | <100 | [9] |
| 94T778 | Liposarcoma | <100 | [9] |
| JAR | Choriocarcinoma | <100 | [9] |
| CCF-STTG1 | Astrocytoma | <100 | [9] |
| MKL-1 | Merkel Cell Carcinoma | ~223 | [5] |
| WaGa | Merkel Cell Carcinoma | ~9 | [5] |
| PeTa | Merkel Cell Carcinoma | ~20 | [5] |
| MDA-MB-468 | Breast Cancer | 2.00 µM | [11] |
| MDA-MB-231 | Breast Cancer | 7.62 µM | [11] |
Signaling Pathway and Experimental Workflow Visualizations
To aid in understanding the mechanism of action and experimental design, the following diagrams illustrate the p53 signaling pathway activated by this compound and a general workflow for in vitro experiments.
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Caption: A typical workflow for studying this compound's effects in vitro.
Troubleshooting Guides
Problem 1: No or weak p53 activation is observed in my wild-type TP53 cell line.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the time point of maximal p53 activation.
-
-
Possible Cause: Poor compound stability or solubility.
-
Solution: Ensure the this compound stock solution is properly prepared in fresh DMSO and diluted in culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: High expression of MDMX.
-
Solution: Some cell lines overexpress MDMX, a homolog of MDM2 that can also inhibit p53 but is less sensitive to some MDM2 inhibitors.[12] Consider co-treatment with an MDMX inhibitor if high MDMX expression is suspected.
-
Problem 2: Significant cytotoxicity is observed in my p53-mutant or null cell line.
-
Possible Cause: Off-target effects.
-
Solution: While this compound is selective for MDM2, high concentrations may lead to off-target effects. Lower the concentration to a range where cytotoxicity is minimal in p53-mutant/null cells while still showing activity in p53 wild-type cells.
-
-
Possible Cause: p53-independent mechanisms.
-
Solution: Some studies suggest that MDM2 inhibitors can induce apoptosis through p53-independent pathways, although this is less common.[11] Investigate other potential signaling pathways that may be affected by this compound in your specific cell model.
-
Problem 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent cell health or density.
-
Solution: Ensure consistent cell passage number, seeding density, and confluency at the time of treatment.
-
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Carefully prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 Pathway Activation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative PCR (qPCR) for p53 Target Gene Expression
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for CDKN1A (p21), PUMA, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
This technical support guide provides a foundation for optimizing the use of this compound in your in vitro experiments. For further specific inquiries, please consult the relevant product datasheets and published literature.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. EP4204812A2 - Biomarkers for cancer therapy using mdm2 antagonists - Google Patents [patents.google.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactivation of p53 via MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive immunofluorescence assay for detection of p53 protein accumulation in sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Milademetan cell-based assays
Welcome to the technical support center for Milademetan cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for obtaining consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, selective inhibitor of the MDM2-p53 complex.[1] In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein. This compound works by binding to MDM2 and blocking its interaction with p53.[2][3] This prevents the degradation of p53, leading to its accumulation and reactivation.[2][3] Activated p53 can then induce cell cycle arrest, senescence, and apoptosis, thereby exerting its tumor-suppressive functions.[4]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with wild-type TP53 (the gene encoding p53) and, ideally, MDM2 amplification are generally sensitive to this compound.[5] The activity of this compound is dependent on a functional p53 pathway.[6][7][8] Therefore, cell lines with mutated or deleted TP53 are typically resistant to this compound and can be used as negative controls.
Q3: How should I prepare and store this compound for in vitro assays?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the powdered form should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Inconsistent IC50 Values
Variability in IC50 values is a common issue in cell-based assays. The following table outlines potential causes and solutions for inconsistent results with this compound.
| Observation | Potential Cause | Recommended Solution |
| High well-to-well variability within the same plate | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently, avoiding the edges of the wells. Consider using a multichannel pipette for better consistency. |
| Edge effects: Evaporation from wells on the plate's perimeter. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| Compound precipitation: this compound coming out of solution at higher concentrations. | Visually inspect the wells under a microscope for any signs of precipitation. Ensure the final DMSO concentration is low and consistent. Prepare fresh drug dilutions for each experiment. | |
| High plate-to-plate or experiment-to-experiment variability | Cell health and passage number: Cells may respond differently at high passage numbers or if their health is compromised. | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of drug addition. |
| Inconsistent incubation times: Variation in the duration of drug exposure. | Standardize the incubation time for all experiments. Use a timer to ensure consistency. | |
| Variability in reagent preparation: Inconsistent concentrations of this compound or assay reagents. | Calibrate pipettes regularly. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | |
| IC50 values are unexpectedly high in a sensitive cell line | Inactive compound: Degradation of this compound. | Store this compound stock solutions properly at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Test the activity of a fresh batch of the compound. |
| High cell seeding density: A higher number of cells may require a higher concentration of the drug to achieve 50% inhibition. | Optimize the cell seeding density for your specific cell line and assay duration. | |
| Short incubation time: Insufficient time for the drug to exert its effect. | Increase the incubation time with this compound. A 72-hour incubation is common for viability assays.[9] | |
| IC50 values are unexpectedly low | Low cell seeding density: Fewer cells are more sensitive to the drug. | Optimize and standardize the cell seeding density. |
| Contamination: Mycoplasma or bacterial contamination can affect cell viability and drug response. | Regularly test cell cultures for contamination. |
Unexpected Cytotoxicity or Lack of Response
| Observation | Potential Cause | Recommended Solution |
| Cytotoxicity observed in TP53 mutant or null cell lines (expected to be resistant) | Off-target effects: At high concentrations, this compound may have off-target activities. | Test a lower range of this compound concentrations. Confirm the p53 status of your cell line. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (DMSO only) in your experiment. | |
| No or weak response in a TP53 wild-type cell line (expected to be sensitive) | Low MDM2 expression: The cell line may not have sufficient MDM2 levels for this compound to be effective. | Check the MDM2 expression level in your cell line (e.g., by Western blot or qPCR). Cell lines with MDM2 amplification are often more sensitive. |
| Acquired resistance: Prolonged exposure to MDM2 inhibitors can lead to the selection of cells with acquired TP53 mutations. | Sequence the TP53 gene in your cell line to confirm its wild-type status, especially for long-term cultures. | |
| Suboptimal assay conditions: Incorrect cell seeding density, incubation time, or assay reagent. | Optimize these parameters as described in the "Inconsistent IC50 Values" section and the experimental protocols below. |
Experimental Protocols
Cell Viability Assay (96-well plate)
This protocol is a general guideline for assessing cell viability using a tetrazolium-based (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
Materials:
-
This compound powder and DMSO
-
TP53 wild-type and mutant/null cancer cell lines
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to the desired seeding density. Refer to the table below for recommendations.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Seeding Density (cells/well) |
| MCF7 (Breast Cancer) | 5,000 - 10,000 |
| A549 (Lung Cancer) | 5,000 - 8,000[6][10] |
| HCT116 (Colon Cancer) | 8,000 - 15,000 |
| General Range | 5,000 - 15,000 |
Note: These are starting recommendations. The optimal seeding density should be determined empirically for your specific experimental conditions.
Western Blot Analysis of p53, MDM2, and p21
This protocol allows for the detection of changes in protein levels of p53 and its downstream targets after this compound treatment.
Materials:
-
This compound
-
Cell culture plates (e.g., 6-well plates)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions for primary antibodies are typically 1:1000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation and downstream effects.
Caption: A typical experimental workflow for a this compound cell viability assay.
Caption: A decision tree for troubleshooting inconsistent results in this compound assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 4. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.tulane.edu [medicine.tulane.edu]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanopartikel.info [nanopartikel.info]
Technical Support Center: Managing Milademetan-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing milademetan-induced cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it affect normal cells?
A1: this compound is a small molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein. This compound blocks this interaction, leading to the reactivation of p53 and subsequent cancer cell apoptosis.[1][3][4] However, p53 is also a critical regulator of cell cycle and apoptosis in normal cells.[1] Therefore, activation of p53 by this compound can also lead to cytotoxicity in healthy, proliferating cells, particularly those of the hematopoietic lineage.[1][5][6]
Q2: What are the most common cytotoxic effects of this compound observed in normal cells?
A2: The most frequently reported dose-limiting toxicities of this compound are hematological.[1][2][7] In both preclinical and clinical studies, the most common grade 3/4 drug-related adverse events are thrombocytopenia (a decrease in platelets), neutropenia (a decrease in neutrophils), and anemia (a decrease in red blood cells).[1][2][7] Other reported side effects include nausea and fatigue.[1][7]
Q3: How can I minimize this compound-induced cytotoxicity in my normal cell lines or animal models while maintaining its anti-cancer efficacy?
A3: The primary strategy to mitigate this compound-induced cytotoxicity in normal cells is the implementation of an intermittent dosing schedule.[1][2] This approach allows for periods of drug withdrawal, giving normal cells, particularly hematopoietic stem and progenitor cells, time to recover.[1] In clinical trials, an intermittent schedule of 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle has been shown to reduce the severity of hematological toxicities while maintaining anti-tumor activity.[1][2] Preclinical studies in mice have also demonstrated that an intermittent high-dose regimen can be more effective and better tolerated than continuous low-dose administration.
Q4: I am observing excessive cytotoxicity in my normal cell line control. What are some potential causes and troubleshooting steps?
A4: Excessive cytotoxicity in normal cells can be due to several factors. Refer to the troubleshooting guide and the accompanying workflow diagram below for a systematic approach to resolving this issue. Key considerations include:
-
Dosing Schedule: Continuous exposure is likely to be highly toxic to normal proliferating cells. Implementing an intermittent dosing schedule is the most critical step.
-
Drug Concentration: Ensure that the concentration of this compound used is appropriate for your specific cell line. It is advisable to perform a dose-response curve to determine the IC50 in both your cancer and normal cell lines.
-
p53 Status of "Normal" Cells: Verify the p53 status of your normal cell line. Some immortalized "normal" cell lines may have mutations in the p53 pathway, which could affect their response.
-
Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.
Q5: Where can I find information on the differential sensitivity of cancer versus normal cells to this compound?
A5: The tables below summarize publicly available IC50 data for this compound in various cancer and normal cell lines. This data can help you select appropriate starting concentrations for your experiments and provide an initial estimate of the therapeutic window.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | Wild-Type | Not explicitly stated, but showed p53 accumulation and apoptosis | [8] |
| MCF7 | Breast Cancer | Wild-Type | 11.07 | [9] |
| SJSA1 | Osteosarcoma | Wild-Type | <0.1 | [10] |
| 93T449 | Liposarcoma | Wild-Type | <0.1 | [10] |
| 94T778 | Liposarcoma | Wild-Type | <0.1 | [10] |
| JAR | Placenta Choriocarcinoma | Wild-Type | <0.1 | [10] |
| CCF-STTG1 | Astrocytoma | Wild-Type | <0.1 | [10] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | ~0.2 | [4] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | ~0.05 | [4] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | ~0.02 | [4] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | Mutant | >10 | [8] |
| MG63 | Osteosarcoma | Null | >10 | [8] |
| QGP1 | Pancreatic Cancer | Mutant | >10 | [10] |
| NCI-N87 | Gastric Cancer | Mutant | >10 | [10] |
| NCI-H2126 | Lung Cancer | Mutant | >10 | [10] |
| KYSE70 | Esophageal Cancer | Mutant | >10 | [10] |
Table 2: In Vitro IC50 Values of this compound in Normal Human Cell Lines
| Cell Line | Cell Type | p53 Status | IC50 (µM) | Reference |
| HBl100 | Epithelial | Wild-Type | >11.07 | [9] |
| HMLE | Epithelial | Wild-Type | No significant reduction in MDM2 at 5 µM |
Table 3: Comparison of Grade 3/4 Hematological Adverse Events in Clinical Trials with Different Dosing Schedules
| Adverse Event | Extended/Continuous Schedule | Intermittent Schedule (3 days on, 11 days off, twice a cycle) | Reference |
| Thrombocytopenia | 36.2% | 15.8% | |
| Neutropenia | Not specified | 5.0% | [1][2] |
| Anemia | Not specified | 0% | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity with Intermittent Dosing
This protocol outlines a method for comparing the cytotoxic effects of continuous versus intermittent exposure to this compound on both cancer and normal cell lines using a standard MTT assay.
Materials:
-
Cancer cell line of interest (p53 wild-type)
-
Normal, non-transformed human cell line (e.g., primary fibroblasts, HUVECs)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both cancer and normal cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for no-treatment and vehicle-only controls.
-
Allow cells to adhere and resume proliferation for 24 hours.
-
-
Drug Treatment Regimens:
-
Continuous Dosing:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the designated wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired total duration (e.g., 72 or 96 hours).
-
-
Intermittent Dosing (3 days on, 4 days off cycle):
-
Day 0: Replace the medium with this compound dilutions or vehicle control.
-
Day 3: Carefully aspirate the medium containing the drug and wash the cells gently with 100 µL of sterile PBS. Replace with 100 µL of fresh, drug-free complete medium.
-
Day 7: Proceed to the cell viability assessment.
-
-
-
Cell Viability Assessment (MTT Assay):
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 2 hours (or overnight, depending on the solubilization solution) at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 values for both continuous and intermittent dosing regimens in both cell lines.
-
Protocol 2: In Vivo Monitoring of this compound-Induced Hematological Toxicity in a Mouse Model
This protocol provides a framework for monitoring hematological parameters in mice treated with this compound.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
This compound formulated for oral gavage
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize animals to handling and gavage procedures.
-
Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each mouse 1-2 days before the start of treatment.
-
Analyze blood samples for a complete blood count (CBC), including platelet count, absolute neutrophil count, and red blood cell count/hemoglobin.
-
-
Intermittent Dosing Regimen:
-
Based on preclinical studies, a suggested intermittent dosing schedule is daily oral gavage for 3 consecutive days, followed by an 11-day drug-free period, and then another 3 days of treatment.
-
Administer the appropriate dose of this compound or vehicle to the respective groups.
-
-
Blood Collection and Monitoring:
-
Collect blood samples at regular intervals throughout the study. A suggested schedule is:
-
Prior to the first dose (baseline).
-
At the end of the first 3-day treatment period.
-
Midway through the drug-free period (e.g., day 7).
-
At the end of the drug-free period (e.g., day 14), just before the next treatment cycle.
-
At the end of the second 3-day treatment period.
-
Weekly thereafter.
-
-
Analyze all samples for CBCs.
-
-
Data Analysis:
-
Plot the mean platelet, neutrophil, and red blood cell counts over time for each treatment group.
-
Compare the nadir (lowest point) and recovery kinetics of the hematological parameters between the this compound-treated and vehicle control groups.
-
Correlate hematological toxicity with anti-tumor efficacy measurements.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via the MDM2-p53 pathway.
Experimental Workflow
Caption: In vitro workflow for intermittent vs. continuous dosing.
Troubleshooting Guide
Caption: Troubleshooting workflow for high normal cell cytotoxicity.
References
- 1. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 dose escalation study of the MDM2 inhibitor this compound as monotherapy and in combination with azacitidine in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Addressing Variability in p53 Activation with Milademetan
Introduction
Welcome to the technical support center for Milademetan. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, designed to reactivate the p53 tumor suppressor pathway.[1][2][3][4] However, variability in p53 activation is a known challenge. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you navigate potential issues and ensure the success of your experiments.
FAQs: General Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is an oral, selective inhibitor of the MDM2-p53 complex.[2] In normal cells, MDM2 (murine double minute 2) is a negative regulator of the p53 tumor suppressor protein.[1][5] MDM2 binds to p53, promoting its degradation and keeping its levels low.[1][5] this compound works by binding to MDM2 in the same pocket that p53 would normally bind to. This disruption of the MDM2-p53 interaction prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells with wild-type p53.[1][3][4][6][7]
Q2: In which types of cancer is this compound expected to be most effective?
A2: this compound is most likely to be effective in cancers that have a functional (wild-type) TP53 gene and exhibit an amplification of the MDM2 gene.[1][8] The amplification of MDM2 leads to an overproduction of the MDM2 protein, which in turn leads to the suppression of p53's tumor-suppressing activities. By inhibiting the overactive MDM2, this compound can restore p53 function. This compound has shown promising anti-tumor activity in various cancer cell lines and xenograft models, including liposarcoma, gastric adenocarcinoma, and acute myeloid leukemia (AML).[9][10][11]
Q3: What are the known mechanisms of resistance to this compound?
A3: A primary mechanism of acquired resistance to this compound is the development of mutations in the TP53 gene.[12][13][14] When p53 is no longer functional, inhibiting MDM2 with this compound does not result in the desired anti-tumor effect. Other potential resistance mechanisms include the loss of the CDKN2A gene and amplification of the TWIST1 gene.[13][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No or low p53 activation observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect cell line: The cell line used may have a mutated or deleted TP53 gene. | Verify TP53 status: Confirm that your cell line is TP53 wild-type using sequencing or by checking a reliable cell line database. |
| Suboptimal drug concentration: The concentration of this compound may be too low to effectively inhibit MDM2. | Perform a dose-response experiment: Treat cells with a range of this compound concentrations to determine the optimal dose for p53 activation in your specific cell line. |
| Insufficient treatment time: The duration of treatment may not be long enough for p53 to accumulate. | Conduct a time-course experiment: Measure p53 levels at various time points after treatment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| High MDM2 expression: Extremely high levels of MDM2 may require higher concentrations of this compound for effective inhibition. | Assess MDM2 protein levels: Use Western blotting to determine the baseline MDM2 expression in your cell line. |
| Drug degradation: Improper storage or handling may have led to the degradation of the this compound compound. | Check compound integrity: Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. |
Issue 2: Inconsistent or variable results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Pipetting errors: Inaccurate pipetting can lead to variations in cell numbers and drug concentrations across wells. | Improve pipetting technique: Ensure proper mixing of cell suspensions and reagents. Use calibrated pipettes and practice consistent pipetting. |
| Edge effects: Wells on the outer edges of a multi-well plate are prone to evaporation, which can affect cell growth and drug concentration. | Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[15] |
| Cell clumping: Clumped cells can lead to uneven seeding and inconsistent results. | Ensure single-cell suspension: Gently triturate the cell suspension to break up clumps before seeding. Visually inspect the suspension under a microscope. |
| Assay interference: Components of the media or the drug itself may interfere with the assay chemistry. | Run appropriate controls: Include vehicle-only controls (e.g., DMSO) and no-cell controls to account for background signal and potential interference. |
| Incorrect incubation times: Variations in incubation times for the assay can lead to inconsistent results. | Standardize incubation times: Use a timer to ensure all plates are incubated for the same duration. |
Issue 3: Difficulty in detecting p53 or its downstream targets by Western blot.
| Possible Cause | Troubleshooting Step |
| Low protein expression: The target protein may be expressed at low levels or the antibody may not be sensitive enough. | Optimize antibody concentration and incubation time: Perform a titration of the primary antibody and try longer incubation times (e.g., overnight at 4°C). |
| Poor protein transfer: Inefficient transfer of proteins from the gel to the membrane can result in weak or no signal. | Optimize transfer conditions: Ensure good contact between the gel and the membrane. For smaller proteins like p21, consider using a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimizing the transfer time and voltage.[16] |
| Ineffective lysis buffer: The lysis buffer may not be efficiently extracting the proteins of interest. | Use an appropriate lysis buffer: Ensure the lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation. |
| Antibody incompatibility: The primary and secondary antibodies may not be compatible. | Verify antibody compatibility: Ensure the secondary antibody is specific for the host species of the primary antibody. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (also referred to as AMG 232 in some studies) in various cancer cell lines. These values can serve as a reference for designing your experiments.
| Cell Line | Cancer Type | TP53 Status | This compound (AMG 232) IC50 (µM) | Reference |
| A1207 | Glioblastoma | Wild-Type | 0.20 | [17] |
| DBTRG-05MG | Glioblastoma | Wild-Type | 0.19 | [17] |
| U87MG | Glioblastoma | Wild-Type | 0.35 | [17] |
| U373MG | Glioblastoma | Mutated | 27.36 | [17] |
| LN18 | Glioblastoma | Mutated | 18.54 | [17] |
| U251MG | Glioblastoma | Mutated | 20.70 | [17] |
| SJSA-1 | Osteosarcoma | Wild-Type | ~0.01 | [10] |
| JAR | Choriocarcinoma | Wild-Type | ~0.1 | [10] |
Experimental Protocols
1. Western Blotting for p53 and p21
This protocol is for the detection of p53 and its downstream target p21 following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period.
-
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and p21 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][18]
-
2. Quantitative PCR (qPCR) for CDKN1A (p21) and MDM2
This protocol is for measuring the change in gene expression of p53 target genes.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for Western blotting.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for your target genes (CDKN1A, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19][20]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
MTT Assay:
-
After the desired treatment period (e.g., 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation.
Caption: A typical experimental workflow for assessing this compound's effects.
Caption: A troubleshooting flowchart for low p53 activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 8. twistbioscience.com [twistbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Clinical Activity and Exploratory Resistance Mechanism of this compound, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Western blot protocol for low molecular weight proteins [abcam.com]
- 17. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. origene.com [origene.com]
- 20. cdn1.sinobiological.com [cdn1.sinobiological.com]
Best practices for long-term storage of Milademetan solutions
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Milademetan solutions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DS-3032 or RAIN-32) is an orally available, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4][5][6] In many cancers with wild-type p53, the MDM2 protein is overexpressed and binds to the p53 tumor suppressor, marking it for degradation and thereby inhibiting its function.[1][4][7][8] this compound works by selectively binding to MDM2, which prevents the MDM2-p53 interaction.[4][6] This blockage leads to the stabilization and activation of p53, which can then induce cell cycle arrest, senescence, and apoptosis in cancer cells.[2][3][5][9]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common and recommended solvent for this compound.[9][10] It is crucial to use fresh DMSO that has not absorbed moisture, as this can reduce the solubility of the compound.[9][10] If necessary, sonication or gentle warming can be used to aid dissolution.[9] For cell-based assays, it is advisable to prepare a concentrated stock solution (e.g., 1000x the final working concentration) to minimize the amount of solvent introduced into the cell culture medium.[9]
Q3: What are the recommended long-term storage conditions for this compound stock solutions?
Once prepared, stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Store these aliquots protected from light and moisture.[2] The recommended storage temperatures depend on the desired duration.
Q4: What should I do if the powdered this compound adheres to the vial?
If the powdered compound adheres to the walls or cap of the vial, it is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening and weighing.[9]
Q5: Is it normal to see precipitation in my stock solution after thawing? How can I resolve it?
Precipitation can sometimes occur when a stock solution is thawed. Before use, allow the vial to equilibrate to room temperature and vortex it thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming or brief sonication can be applied. Always visually inspect the solution for clarity before making dilutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Max Solubility (Concentration) | Notes |
| DMSO | 100 mg/mL (161.67 mM)[10] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[9][10] |
| Ethanol | 25 mg/mL[10] | - |
| Water | Insoluble[10] | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.62 mM)[9] | For in vivo formulations. Sonication is recommended.[9] |
Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 1 year[10] | Optimal for long-term storage. Aliquot to prevent freeze-thaw cycles.[2][3][10] |
| -20°C | Up to 1 month[2][3][10][11] | Suitable for short- to medium-term storage. Ensure vials are tightly sealed. |
Note: These are general recommendations. For critical experiments, stability should be verified. Working solutions for in vivo experiments should be prepared fresh on the day of use.[2]
Troubleshooting Guide
Problem 1: Inconsistent or poor results in cell-based assays.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Possible Cause: Impurities in the solvent.
-
Possible Cause: Incorrect final concentration.
-
Solution: Verify all dilution calculations. Ensure the stock solution is completely dissolved and homogenous before making dilutions.
-
Problem 2: Precipitate forms when diluting the stock solution into aqueous media (e.g., cell culture medium).
-
Possible Cause: Low solubility of this compound in aqueous solutions.[10]
-
Solution: Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). Increase the volume of the final dilution to keep the compound in solution. Perform dilutions sequentially and ensure the solution is clear before the next step.[9]
-
Problem 3: Gradual loss of compound activity observed over several experiments.
-
Possible Cause: Compound degradation due to improper storage.
-
Possible Cause: Contamination of the stock solution.
-
Solution: Use sterile techniques when handling stock solutions. Filter-sterilize the stock solution through a 0.22 µm syringe filter if contamination is suspected and the compound's integrity can be maintained.
-
Mandatory Visualizations
Caption: this compound inhibits MDM2, stabilizing p53 to induce tumor cell death.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 5. Safety and pharmacokinetics of this compound, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Mdm2 | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Mitigating hematological toxicity of Milademetan in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, Milademetan, in animal models. The focus is on understanding and mitigating the hematological toxicities commonly observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected hematological toxicities of this compound in animal studies?
A1: The primary hematological toxicities observed with this compound are dose-dependent and reversible thrombocytopenia (reduced platelet count), neutropenia (reduced neutrophil count), and to a lesser extent, anemia (reduced red blood cell count).[1][2][3][4][5] These are considered on-target effects of the drug.
Q2: What is the mechanism behind this compound-induced hematological toxicity?
A2: this compound is a potent inhibitor of the MDM2-p53 interaction. By inhibiting MDM2, this compound leads to the activation of p53, a tumor suppressor protein. While this is the desired anti-cancer mechanism in tumor cells with wild-type TP53, p53 activation in normal hematopoietic progenitor cells can induce cell cycle arrest and apoptosis.[2] This effect is particularly pronounced in megakaryocyte precursors, leading to thrombocytopenia.[2]
Q3: How can we mitigate the hematological toxicity of this compound in our animal experiments?
A3: The most effective and widely adopted strategy to mitigate the hematological toxicities of this compound is the implementation of an intermittent dosing schedule.[1][3] This approach allows for periods of drug holiday, during which the bone marrow can recover and replenish the circulating populations of platelets and neutrophils. Continuous daily dosing is more likely to lead to severe and sustained cytopenias.
Q4: What is a typical intermittent dosing schedule for this compound in mouse models?
A4: While the optimal intermittent schedule can depend on the specific animal model and experimental goals, a commonly explored schedule in clinical trials, based on preclinical findings, is dosing for 3 days followed by a 11-day break (3 days on/11 days off) or dosing on days 1-3 and 15-17 of a 28-day cycle.[1][3] In preclinical xenograft models, daily oral dosing of 25, 50, or 100 mg/kg has been used to establish anti-tumor efficacy, and intermittent schedules can be adapted from these dose levels.[6][7]
Q5: When should we monitor hematological parameters in our animal studies?
A5: It is recommended to establish a baseline hematological profile before the initiation of this compound treatment. During treatment, monitoring should be performed frequently, especially during the initial cycles. Key time points for monitoring include:
-
Immediately before the start of each treatment cycle.
-
At the anticipated nadir (lowest point) of platelet and neutrophil counts, which typically occurs several days after the last dose of a treatment cycle.
-
During the recovery phase, to ensure blood counts return to baseline or acceptable levels before the next cycle begins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Thrombocytopenia/Neutropenia | High dose of this compound or continuous dosing schedule. | 1. Implement an intermittent dosing schedule (e.g., 3 days on/11 days off).2. Reduce the dose of this compound.3. Increase the duration of the drug-free interval to allow for adequate bone marrow recovery. |
| Unexpectedly High Toxicity | Animal strain sensitivity or compromised health status of the animals. | 1. Ensure the use of healthy, age-matched animals.2. Consider conducting a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in the specific strain being used.3. Review animal husbandry and environmental conditions to minimize stress. |
| Inconsistent Hematological Results | Variability in drug administration or sampling technique. | 1. Ensure accurate and consistent oral gavage technique for drug administration.2. Standardize blood collection methods to minimize stress-induced changes and ensure consistent sample quality.3. Increase the number of animals per group to improve statistical power. |
| Lack of Efficacy with Intermittent Dosing | Insufficient drug exposure to achieve anti-tumor effect. | 1. If toxicity is manageable, consider increasing the dose of this compound within the intermittent schedule.2. Evaluate the pharmacokinetic profile in the animal model to ensure adequate drug absorption and exposure.3. Consider combination therapy with other anti-cancer agents. |
Quantitative Data on Hematological Toxicity (Clinical Data)
While specific quantitative data from animal studies is limited in publicly available literature, the following tables summarize the incidence of hematological adverse events from human clinical trials of this compound. This data can serve as a guide for the expected types and severity of hematological toxicities in well-designed animal models.
Table 1: Incidence of Hematological Adverse Events with Intermittent vs. Other Dosing Schedules in Sarcoma Patients [8]
| Adverse Event | Intermittent Dosing (260 mg, days 1-3 & 15-17) (n=20) | All Other Dosing Schedules (n=78) |
| Thrombocytopenia | ||
| Any Grade | 45% | 67% |
| Grade ≥3 | 15% | 35% |
| Anemia | ||
| Any Grade | 20% | 42% |
| Grade ≥3 | 0% | 18% |
| Neutropenia | ||
| Any Grade | 10% | 29% |
| Grade ≥3 | 5% | 19% |
Table 2: Most Frequent Treatment-Emergent Adverse Events in a Phase I Study in Japanese Patients with Solid Tumors (21/28-day schedule) [2][4]
| Adverse Event | Any Grade |
| Nausea | 72.2% |
| Decreased Appetite | 61.1% |
| Platelet Count Decreased | 61.1% |
| Fatigue | 50.0% |
| Anemia | 50.0% |
| White Blood Cell Count Decreased | 50.0% |
Experimental Protocols
Key Experiment: Xenograft Tumor Model for Efficacy and Tolerability Assessment
This protocol describes a general workflow for evaluating the anti-tumor efficacy and hematological toxicity of this compound in a mouse xenograft model.
-
Cell Line Selection: Choose a human cancer cell line with wild-type TP53 and, if possible, MDM2 amplification.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Formulation and Administration:
-
Formulate this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound orally (e.g., by gavage) according to the planned dosing schedule (e.g., daily or intermittent). The vehicle is administered to the control group.
-
Doses of 25, 50, and 100 mg/kg have been used in preclinical studies.[6][7]
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
At the end of the study, excise and weigh the tumors.
-
-
Toxicity Assessment:
-
Monitor animal body weight and general health status daily.
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline, during, and after treatment to perform complete blood counts (CBCs) for the assessment of hematological parameters.
-
-
Data Analysis:
-
Compare tumor growth between the treatment and control groups to determine anti-tumor efficacy.
-
Analyze the changes in platelet, neutrophil, and red blood cell counts over time to characterize the hematological toxicity profile.
-
Visualizations
Caption: Mechanism of this compound's on-target hematological toxicity and anti-tumor effect.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adjusting Milademetan treatment protocols for different cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, milademetan.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein. This compound works by binding to MDM2 at the p53 interaction site, preventing the degradation of p53. This leads to the accumulation of p53, which can then activate downstream pathways resulting in cell-cycle arrest, apoptosis (programmed cell death), or senescence in cancer cells.[1][3]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that have wild-type TP53 and exhibit a dependency on MDM2 for their growth and survival.[4][5] This dependency is often, but not always, associated with MDM2 gene amplification.[4] The sensitivity to this compound can vary significantly between different cancer cell lines, even among those with wild-type TP53.[6]
Q3: What are the known mechanisms of resistance to this compound?
A3: The primary mechanism of acquired resistance to this compound and other MDM2 inhibitors is the development of mutations in the TP53 gene.[2][4][7] These mutations can render the p53 protein non-functional, thus making the cells insensitive to p53 reactivation by this compound. Other potential mechanisms of resistance may include alterations in downstream components of the p53 pathway or the upregulation of alternative survival pathways.
Q4: What are the common off-target effects of this compound observed in preclinical studies?
A4: The most commonly observed on-target, off-tumor toxicities associated with MDM2 inhibitors like this compound are hematological, particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[8][9] This is because normal hematopoietic progenitor cells also rely on the MDM2-p53 interaction for their survival and proliferation. Intermittent dosing schedules have been explored in clinical trials to mitigate these effects.[8]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in a TP53 wild-type cell line.
Possible Cause 1: Low expression or functional inactivation of p53.
-
Troubleshooting Step:
-
Verify p53 status: Confirm that the cell line is indeed TP53 wild-type via sequencing.
-
Assess baseline p53 expression: Perform a baseline Western blot to check the protein level of p53. Some TP53 wild-type cell lines may have very low endogenous p53 levels, which can lead to a weaker response.[10]
-
Check for functional inactivation: In some cases, p53 can be functionally inactivated by other mechanisms, such as the presence of viral proteins (e.g., HPV E6).[10]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Step:
-
Optimize drug concentration: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Refer to the data table below for reported IC50 values in various cell lines.
-
Optimize incubation time: The effects of this compound on cell viability are time-dependent. Consider extending the incubation period (e.g., 48, 72, or 96 hours).
-
Check drug stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 2: No induction of p53 or its downstream targets (e.g., p21, PUMA) upon this compound treatment.
Possible Cause 1: Ineffective drug concentration or treatment duration.
-
Troubleshooting Step:
-
Increase concentration and/or time: Treat cells with a higher concentration of this compound or for a longer duration. Activation of p53 and its targets is both dose- and time-dependent.[2]
-
Confirm with a positive control: Use a cell line known to be sensitive to this compound (e.g., SJSA-1) as a positive control to ensure the drug is active.
-
Possible Cause 2: Issues with the Western blot protocol.
-
Troubleshooting Step:
-
Check antibody quality: Ensure that the primary antibodies for p53, MDM2, and p21 are validated and working correctly.
-
Optimize protein extraction and loading: Use appropriate lysis buffers and ensure equal protein loading across all lanes.
-
Use a loading control: Always include a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nM) | Reference |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Amplified | 22.3 | [6] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Amplified | 9.4 | [6] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Not Amplified | 14.1 | [6] |
| MS-1 | Merkel Cell Carcinoma | Mutant | Not Amplified | >1000 | [6] |
| DFMC-33043 (Primary) | Merkel Cell Carcinoma | Wild-Type | Not Amplified | 11.2 | [6] |
| DFMC-48396 (Primary) | Merkel Cell Carcinoma | Wild-Type | Not Amplified | 9.0 | [6] |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | <100 | [2] |
| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [2] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 | [2] |
| JAR | Choriocarcinoma | Wild-Type | Amplified | <100 | [2] |
| CCF-STTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [2] |
| QGP-1 | Pancreatic Cancer | Mutant | Amplified | >1000 | [2] |
| NCI-N87 | Gastric Cancer | Mutant | Amplified | >1000 | [2] |
| MCF7 | Breast Cancer | Wild-Type | Not Amplified | 11,070 (11.07 µM) | [6] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for p53, MDM2, and p21
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 2. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Home | DeCaprio Lab at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent Milademetan activity across experimental batches
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Milademetan. Our goal is to help you ensure consistent experimental outcomes and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In many cancer cells with wild-type TP53, the MDM2 protein is overexpressed, leading to the degradation of the p53 tumor suppressor protein.[3][4] this compound binds to MDM2 at the p53 interaction site, preventing the degradation of p53.[5] This leads to the reactivation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[3][6]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the activity of this compound. Refer to the table below for recommended storage conditions.[1]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | 1 month |
Use fresh, high-quality DMSO for preparing stock solutions, as moisture can reduce solubility.[1] For in vivo studies, working solutions should be prepared fresh daily.[6]
Q3: What are the key determinants of cellular sensitivity to this compound?
A3: The sensitivity of cancer cell lines to this compound is primarily determined by their TP53 and MDM2 status.
-
TP53 Status: Cells must have wild-type TP53 to be sensitive to this compound, as its mechanism of action relies on the reactivation of p53.[7] Cells with mutant TP53 are typically resistant.[7]
-
MDM2 Amplification: High levels of MDM2 amplification are often associated with increased sensitivity to this compound.[5][8]
-
Other Genetic Factors: Loss of CDKN2A in the context of wild-type TP53 has also been shown to correlate with sensitivity.[9]
Q4: What are the expected downstream effects of this compound treatment in sensitive cells?
A4: In sensitive cell lines, treatment with this compound should lead to the stabilization of p53 and the transcriptional activation of its downstream target genes. This can be observed experimentally by:
-
Increased p53 protein levels: Detectable by Western blot.
-
Increased expression of p53 target genes: Such as CDKN1A (encoding p21) and BBC3 (encoding PUMA), which can be measured by qPCR or Western blot.[7][10]
-
Induction of apoptosis: Observable through assays that measure markers like cleaved PARP.[7]
-
Cell cycle arrest: Typically in the G1 phase, which can be assessed by flow cytometry.[6]
Troubleshooting Guide
Inconsistent activity of this compound across different experimental batches can be frustrating. This guide provides a structured approach to troubleshooting common issues.
Problem: Reduced or no activity of this compound observed.
This is a common issue that can arise from several factors, from reagent handling to experimental design. Follow these steps to diagnose the problem.
Step 1: Verify Reagent Integrity and Handling
-
Confirm proper storage: Was the compound stored according to the recommendations in the table above? Improper storage can lead to degradation.
-
Check solvent quality: Was the DMSO used to prepare the stock solution of high purity and anhydrous? Water content can affect solubility and stability.[1]
-
Avoid repeated freeze-thaw cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can degrade the compound. It is recommended to prepare single-use aliquots.[1]
Step 2: Review Experimental Protocol
-
Cell line characteristics: Confirm that the cell line used has wild-type TP53. This compound's efficacy is dependent on functional p53.[7] Check for MDM2 amplification status, as this can influence sensitivity.[8]
-
Dosage and treatment duration: Are the concentrations and treatment times appropriate for the cell line being used? IC50 values can vary significantly between cell lines.[7] A dose-response and time-course experiment is recommended for new cell lines.
-
Assay selection: Is the chosen assay appropriate to measure the expected biological effect? For example, if apoptosis is the expected outcome, an apoptosis-specific assay should be used.
Step 3: Perform a Positive Control Experiment
To confirm that the experimental system is working as expected, perform a positive control experiment.
-
Use a sensitive cell line: Treat a cell line known to be highly sensitive to this compound (e.g., a cell line with wild-type TP53 and MDM2 amplification) with your current batch of the compound.
-
Assess downstream markers: Measure the induction of p53 and its target genes (e.g., p21, PUMA) by Western blot or qPCR. A robust induction in the positive control cell line would suggest that the issue may lie with the experimental cell line or protocol.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Luminescence-Based Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom white plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A common starting concentration is 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-containing medium).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of p53 and Downstream Targets
This protocol outlines the steps to detect changes in protein levels of p53 and its downstream targets, p21 and PUMA, following this compound treatment.
Materials:
-
This compound
-
Sensitive cancer cell line
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
General Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. seekingalpha.com [seekingalpha.com]
- 3. youtube.com [youtube.com]
- 4. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Milademetan vs. Nutlin-3a: A Comparative Guide for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction, milademetan (RAIN-32, DS-3032b) and nutlin-3a, in the context of preclinical cancer research. Both agents are designed to reactivate the p53 tumor suppressor pathway by preventing its degradation by the E3 ubiquitin ligase MDM2. This guide summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Mechanism of Action: Restoring p53 Function
Both this compound and nutlin-3a are potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[1][2] They function by binding to the p53-binding pocket on the MDM2 protein, thereby preventing MDM2 from targeting p53 for proteasomal degradation. This leads to the accumulation of p53 in cancer cells with wild-type TP53, triggering downstream cellular responses such as cell cycle arrest and apoptosis.[2] While both molecules share this core mechanism, differences in their chemical structures can lead to variations in binding affinity, potency, and pharmacokinetic properties.
Figure 1: MDM2-p53 signaling pathway and points of intervention by this compound and nutlin-3a.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and nutlin-3a in various cancer cell lines, providing a direct comparison of their in vitro potency.
Table 1: Comparative IC50 Values in Merkel Cell Carcinoma (MCC) Cell Lines
| Cell Line | p53 Status | This compound IC50 (nM) | Nutlin-3a IC50 (nM) |
| MKL-1 | Wild-type | 1.8 | 1044 |
| WaGa | Wild-type | 0.5 | 389 |
| PeTa | Wild-type | 0.9 | 509 |
| MKL-2 | Mutant | >1000 | >10000 |
| MS-1 | Mutant | >1000 | >10000 |
Table 2: Comparative IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Nutlin-3a IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | Not Reported | ~1-2 |
| RS4;11 | Leukemia | Wild-type | Not Reported | Not Reported |
Note: Direct comparative IC50 values for this compound and nutlin-3a in SJSA-1 and RS4;11 cell lines were not available in the searched literature. Nutlin-3a has a reported IC50 of 1-2 µM in SJSA-1 cells.
In Vivo Efficacy in Preclinical Models
While direct head-to-head in vivo studies comparing this compound and nutlin-3a were not identified in the reviewed literature, individual studies have demonstrated the anti-tumor efficacy of both compounds in xenograft models.
This compound: In preclinical xenograft models, this compound has demonstrated dose-dependent tumor growth inhibition.[3] For instance, in an MDM2-amplified gastric adenocarcinoma patient-derived xenograft (PDX) model, daily oral dosing of this compound at 25, 50, and 100 mg/kg resulted in tumor growth inhibition of 67%, 130.4%, and 130.8%, respectively.[3] Significant tumor regression has also been observed in lung adenocarcinoma PDX models.[3]
Nutlin-3a: Nutlin-3a has also shown significant anti-tumor activity in various xenograft models. In an osteosarcoma xenograft model (SJSA-1), oral administration of nutlin-3 has been shown to inhibit tumor growth.[4] Similarly, in a diffuse large B-cell lymphoma xenograft model, nutlin-3a treatment inhibited tumor growth, which was associated with increased apoptosis and decreased proliferation.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare MDM2 inhibitors like this compound and nutlin-3a.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or nutlin-3a. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blotting for p53 Pathway Activation
Western blotting is used to detect and quantify the levels of specific proteins, providing evidence of target engagement and downstream pathway modulation.
Protocol:
-
Cell Lysis: Treat cells with this compound or nutlin-3a for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Figure 2: A typical experimental workflow for the in vitro comparison of this compound and nutlin-3a.
Conclusion
References
- 1. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Milademetan's Engagement on the MDM2-p53 Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Milademetan and other leading small-molecule inhibitors targeting the MDM2-p53 protein-protein interaction. The objective is to offer a clear, data-driven overview of their performance in preclinical and clinical settings, supported by detailed experimental protocols for validating target engagement.
Introduction to MDM2-p53 Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1][2] In many cancers with wild-type TP53, the function of the p53 protein is abrogated by its negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[3] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[3] Overexpression of MDM2, often through gene amplification, is a common oncogenic driver.[4]
This compound (also known as RAIN-32 or DS-3032) is an oral, selective inhibitor of the MDM2-p53 interaction.[5][6][7] By binding to MDM2, this compound prevents the degradation of p53, leading to the reactivation of the p53 pathway and subsequent anti-tumor effects in cancer cells with wild-type TP53.[6] This guide compares this compound with other notable MDM2 inhibitors in clinical development: Navtemadlin (AMG 232), Siremadlin (HDM201), and BI-907828.
Comparative Analysis of MDM2 Inhibitors
The following tables summarize key preclinical and clinical data for this compound and its alternatives. It is important to note that the data are compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Preclinical Potency and In Vitro Efficacy
| Compound | Target(s) | Binding Affinity (Kd) to MDM2 | IC50 (MDM2-p53 Interaction) | Cell Line Examples (IC50 for Cell Growth Inhibition) | Reference(s) |
| This compound | MDM2 | Not explicitly reported, but described as a highly potent, nanomolar inhibitor. | Not explicitly reported | MCC (WT p53): Highly potent, lower IC50 than Nutlin-3a. | [6] |
| Navtemadlin (AMG 232) | MDM2 | 0.045 nM | 0.6 nM | HCT116 (colorectal): 10 nMSJSA-1 (osteosarcoma): 12.8 nM | |
| Siremadlin (HDM201) | MDM2 | Picomolar range | Nanomolar range | MES-SA (uterine sarcoma): 60 nM | [8] |
| BI-907828 | MDM2 | Not explicitly reported | Not explicitly reported | SJSA-1 (osteosarcoma): 12 nMNalm-6 (ALL): 38 nMRS4;11 (ALL): 18 nM | [9] |
Table 2: In Vivo Preclinical Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| This compound | MKL-1 xenograft (MCC) | Dose-dependent | Dose-dependent inhibition of tumor growth. | [6] |
| MDM2-amplified gastric adenocarcinoma PDX | 25, 50, 100 mg/kg daily | Dose-dependent tumor regressions. | [10] | |
| Navtemadlin (AMG 232) | Various tumor xenografts | 10, 25, 75 mg/kg, once daily, p.o. | Significant tumor growth inhibition across all models. | [8] |
| Siremadlin (HDM201) | SJSA-1 xenografts | 50 mg/kg daily | Stable disease and tumor growth reduction. | [11] |
| BI-907828 | DDLPS patient-derived xenografts | 2.5 mg/kg or 10 mg/kg for 15 days | Significantly inhibited tumor growth compared to vehicle and doxorubicin. | [9] |
Table 3: Clinical Trial Data Overview (Selected Trials)
| Compound | Trial Phase | Cancer Type | Key Efficacy Results | Common Grade 3/4 Adverse Events | Reference(s) |
| This compound | Phase 3 (MANTRA) | Dedifferentiated Liposarcoma | Did not meet primary endpoint of improved PFS vs. trabectedin (Median PFS: 3.6 vs 2.2 months). | Thrombocytopenia (39.5%), Neutropenia (25.5%), Anemia (18.6%). | [12] |
| Phase 2 (MANTRA-2) | MDM2-amplified solid tumors | ORR: 19.4% (6/31), with 1 confirmed PR. | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea. | [10] | |
| Navtemadlin (AMG 232) | Phase 3 (BOREAS) | Myelofibrosis (Relapsed/Refractory) | Spleen volume reduction of at least 35% in 15% of patients vs 5% with best available therapy. | Not detailed in provided abstracts. | [8] |
| Siremadlin (HDM201) | Phase 1 | Advanced Solid Tumors and Acute Leukemia | Limited activity in solid tumors, encouraging in AML. | Thrombocytopenia. | [8] |
| BI-907828 | Phase 1a/1b | Advanced Solid Tumors (DDLPS cohort) | ORR: 13.9% (all PRs); DCR: 88.9%; Median PFS: 8.1 months. | Thrombocytopenia, Neutropenia. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MDM2-p53 signaling pathway and the experimental workflows used to validate target engagement of MDM2 inhibitors.
References
- 1. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [worldwide.promega.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of p53 and MDM2 Activity by MTBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of this compound, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 7. MDM2 Inhibitor this compound in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
Head-to-head comparison of Milademetan and Siremadlin in vitro
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapies, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy for tumors harboring wild-type TP53. Milademetan and Siremadlin are two potent, orally bioavailable small molecule inhibitors of MDM2 that are currently under clinical investigation. Both agents are designed to block the interaction between MDM2 and p53, thereby liberating p53 from its primary negative regulator and reactivating its tumor suppressor functions, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] This guide provides a comprehensive in vitro comparison of this compound and Siremadlin, presenting available preclinical data, detailed experimental methodologies, and visual representations of their mechanism of action and experimental workflows to aid researchers in their evaluation of these compounds.
Mechanism of Action: Restoring p53 Function
Both this compound and Siremadlin function by competitively binding to the p53-binding pocket on the MDM2 protein.[1][3] In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By disrupting the MDM2-p53 interaction, these inhibitors stabilize and activate p53, allowing it to transcriptionally upregulate its target genes, such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[1][3]
Figure 1: MDM2-p53 Signaling Pathway and Drug Intervention.
In Vitro Performance Data
While direct head-to-head studies under identical experimental conditions are limited in the public domain, this section summarizes available in vitro activity data for this compound and Siremadlin from separate preclinical studies. The data is presented in tables to facilitate comparison of their potency across various cancer cell lines.
This compound: In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines harboring wild-type TP53.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKL-1 | Merkel Cell Carcinoma | 9 - 223 | [5] |
| WaGa | Merkel Cell Carcinoma | 9 - 223 | [5] |
| PeTa | Merkel Cell Carcinoma | 9 - 223 | [5] |
| SJSA-1 | Osteosarcoma | Not specified | [5] |
Table 1: Summary of in vitro IC50 values for this compound in various cancer cell lines.
Siremadlin: In Vitro Activity
Siremadlin has also shown significant in vitro efficacy in preclinical models of both solid and hematological malignancies with wild-type TP53.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Nalm-6 (TP53+/+) | B-cell Leukemia | 146 ± 20 | [6] |
| Nalm-6 (TP53+/-) | B-cell Leukemia | 123 ± 22 | [6] |
| CT26.WT | Murine Colon Carcinoma | Not specified | [7] |
| B16-F10 (p53+/+) | Murine Melanoma | Not specified | [7] |
Table 2: Summary of in vitro IC50 values for Siremadlin in various cancer cell lines.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments commonly used to evaluate the performance of MDM2 inhibitors like this compound and Siremadlin.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are fundamental for assessing the effect of a compound on cell proliferation and viability.
Figure 2: General workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or Siremadlin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[4]
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (MTT only): For the MTT assay, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the insoluble formazan crystals.[8]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound or Siremadlin at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).[4][9]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Target Engagement and Pathway Modulation (Western Blotting)
Western blotting is employed to confirm that the drugs are engaging their target (MDM2) and modulating the downstream p53 pathway.
Protocol:
-
Cell Lysis: Following treatment with the MDM2 inhibitors, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p53, MDM2, p21, PUMA, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
-
Analysis: The protein bands are quantified to assess the changes in the levels of p53 and its downstream targets in response to drug treatment. An increase in p53, p21, and PUMA levels would indicate successful target engagement and pathway activation.[1]
Conclusion
Both this compound and Siremadlin are potent MDM2 inhibitors that effectively reactivate the p53 tumor suppressor pathway in preclinical models. The in vitro data available to date demonstrates their significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines with wild-type TP53. While a direct comparative study is needed for a definitive assessment of their relative potency and efficacy, the information presented in this guide provides a solid foundation for researchers to understand the in vitro characteristics of these two promising therapeutic agents. The detailed protocols and workflow diagrams offer a practical resource for designing and executing experiments to further investigate their mechanisms of action and potential clinical applications.
References
- 1. This compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia | MDPI [mdpi.com]
- 5. Home | DeCaprio Lab at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 6. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2/MDMX inhibition by Sulanemadlin synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Milademetan: A Comparative Analysis Using CRISPR-Cas9 for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MDM2 inhibitor Milademetan with other alternatives, supported by experimental data. It further outlines a detailed methodology using CRISPR-Cas9 to unequivocally confirm the on-target effects of this compound, a critical step in preclinical and clinical development.
This compound: An Overview
This compound (also known as RAIN-32 or DS-3032b) is an oral, selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In many cancers with wild-type TP53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2. This compound works by binding to MDM2 at the p53-binding pocket, thereby preventing the MDM2-mediated degradation of p53. This leads to the reactivation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor growth inhibition.[1][2]
Comparative Analysis of MDM2 Inhibitors
The development of small-molecule inhibitors targeting the MDM2-p53 interaction has been a significant focus in oncology research. Below is a comparison of this compound with other notable MDM2 inhibitors that have entered clinical development.
Preclinical Activity of MDM2 Inhibitors
| Compound | Target(s) | IC50 / Ki | Cell Line Examples & Efficacy |
| This compound | MDM2 | IC50: 9 nM - 223 nM | Potent anti-proliferative activity in various cancer cell lines with wild-type p53.[1] |
| Navtemadlin (AMG 232) | MDM2 | IC50: 0.6 nM; Kd: 0.045 nM | Induces p53 signaling and inhibits proliferation in cell lines like SJSA-1 and HCT116.[3] |
| Siremadlin (HDM201) | MDM2 | Nanomolar IC50 values | Disrupts p53-MDM2 interaction, leading to p53 stabilization and apoptosis in wild-type p53 cells.[4] |
| Brigimadlin (BI 907828) | MDM2 | Highly potent | Shows strong antitumor activity in preclinical models of TP53 wild-type, MDM2-amplified cancers.[5][6] |
Clinical Trial Data Summary for MDM2 Inhibitors
| Compound | Phase of Development | Key Efficacy Findings | Common Grade 3/4 Adverse Events |
| This compound | Phase 3 | Showed a manageable safety profile and responses in various refractory solid tumors, though the MANTRA trial in liposarcoma did not meet its primary endpoint.[1][2] | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea.[1] |
| Navtemadlin (AMG 232) | Phase 3 | Demonstrated efficacy in myelofibrosis and other hematologic malignancies. | Thrombocytopenia, neutropenia, gastrointestinal toxicities. |
| Siremadlin (HDM201) | Phase 1 | Showed preliminary activity in solid tumors and acute myeloid leukemia.[7] | Myelosuppression, tumor lysis syndrome (in hematologic malignancies).[7] |
| Brigimadlin (BI 907828) | Phase 1a/1b | Encouraging preliminary efficacy in advanced biliary tract cancer and other solid tumors.[8][9] | Thrombocytopenia, neutropenia, nausea, vomiting.[9] |
Confirming On-Target Effects of this compound with CRISPR-Cas9
To definitively demonstrate that the anti-tumor effects of this compound are mediated through the inhibition of MDM2, a CRISPR-Cas9-based target validation strategy can be employed. This involves knocking out the MDM2 gene in a cancer cell line that is sensitive to this compound and observing the subsequent response to the drug.
References
- 1. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 sgRNA CRISPR/Cas9 All-in-One Lentivector set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. MDM2 antagonists promote CRISPR/Cas9-mediated precise genome editing in sheep primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Milademetan with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Milademetan, an MDM2 inhibitor, when combined with standard chemotherapy agents. By summarizing preclinical and clinical data, this document aims to offer an objective comparison of this compound's performance in combination therapies and provide detailed experimental methodologies to support further research.
Introduction: The Rationale for Combination Therapy
This compound is an orally available, selective inhibitor of the MDM2-p53 complex.[1] In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[2] By blocking the MDM2-p53 interaction, this compound reactivates p53, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Standard chemotherapy drugs, on the other hand, induce DNA damage or interfere with cellular metabolism, ultimately triggering apoptosis. The combination of this compound with these agents is hypothesized to create a synergistic anti-tumor effect. This compound's targeted reactivation of p53 can lower the threshold for apoptosis, potentially enhancing the efficacy of chemotherapy and overcoming resistance mechanisms. This guide explores the existing evidence for this synergy in both hematological malignancies and solid tumors.
Preclinical Synergistic Effects
Preclinical studies have explored the synergistic potential of this compound with various chemotherapy agents in vitro and in vivo. These studies are crucial for establishing the scientific basis for clinical combination trials.
Hematological Malignancies
This compound and Azacitidine in Acute Myeloid Leukemia (AML)
Preclinical models have demonstrated that the combination of this compound (DS-3032b) and the hypomethylating agent azacitidine shows synergistic activity in TP53 wild-type AML cells. This effect is dependent on the presence of wild-type TP53, as no synergistic effect was observed in a TP53 mutant AML cell line.[4]
Table 1: Preclinical Synergy of this compound with Azacitidine in AML
| Cell Line | Drug Combination | Key Findings | Combination Index (CI) | Reference |
| MOLM-13 (TP53-wt) | This compound (10 nM) + Azacitidine (200 nM) | Synergistic reduction in cell survival, increased apoptosis, and significant elevation of CDKN1A1 (p21) RNA expression. | 0.65 | [4] |
| MOLM-13 (TP53-wt) | This compound (20 nM) + Azacitidine (200 nM) | Synergistic reduction in cell survival. | 0.81 | [4] |
| SKM1 (TP53-mutant) | This compound + Azacitidine | No synergistic effect observed. | N/A | [4] |
Solid Tumors
Preclinical data on the synergistic effects of this compound in combination with chemotherapy for solid tumors is still emerging. However, the mechanism of action suggests potential synergy with agents that induce DNA damage and rely on a functional p53 pathway for their efficacy. Further preclinical studies are warranted to explore these combinations. This compound has shown potent single-agent activity in various MDM2-amplified, TP53-wildtype cell line and xenograft tumor models.[5][6]
Clinical Evaluation of Combination Therapies
Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with standard-of-care chemotherapies in both hematological malignancies and solid tumors.
Hematological Malignancies
This compound with Azacitidine in AML and Myelodysplastic Syndromes (MDS)
A Phase 1 study (NCT02319369) assessed the combination of this compound with azacitidine in patients with relapsed or refractory AML or high-risk MDS.[7][8]
Table 2: Clinical Efficacy of this compound and Azacitidine in Relapsed/Refractory AML/High-Risk MDS
| Trial ID | Patient Population | Treatment Arm | Number of Patients | Overall Response Rate | Key Adverse Events (Grade ≥3) | Reference |
| NCT02319369 | R/R AML or High-Risk MDS | This compound + Azacitidine | 17 | 13.3% (CRi) | Fatigue, Gastrointestinal, Renal/Electrolyte abnormalities | [7][8] |
| NCT02319369 | R/R AML or High-Risk MDS | This compound Monotherapy | 57 | 4.2% (CR), 2.1% (CRi) | N/A | [7] |
This compound with Low-Dose Cytarabine (LDAC) with or without Venetoclax in AML
A Phase 1/II trial (NCT03634228) investigated the safety and efficacy of this compound combined with LDAC with or without the BCL-2 inhibitor venetoclax in patients with relapsed or refractory or newly diagnosed AML who are unfit for intensive chemotherapy.[9][10][11]
Table 3: Clinical Efficacy of this compound with LDAC ± Venetoclax in AML
| Trial ID | Patient Population | Treatment Arm | Number of Patients | Overall Response Rate | Key Adverse Events (Grade ≥3) | Reference |
| NCT03634228 | R/R or ND (unfit) AML | This compound + LDAC ± Venetoclax | 16 | 13% (CRi) | Gastrointestinal toxicity | [9][10] |
Solid Tumors
This compound with Atezolizumab in Advanced Solid Tumors
A Phase 1b/2 study (MANTRA-4) is planned to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors characterized by homozygous CDKN2A loss and wild-type TP53 who have progressed on prior PD-1/PD-L1 inhibitor therapy.[12][13] As this trial is in the planning stages, no clinical data is available yet.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound's synergistic effects.
In Vitro Synergy Assessment: MTT Assay
This protocol outlines the steps for determining the synergistic effect of this compound and a standard chemotherapy agent on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Azacitidine, dissolved in an appropriate solvent)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at fixed ratios (e.g., based on their respective IC50 values). Add the drug solutions to the appropriate wells. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model for Combination Therapy
This protocol describes a general procedure for evaluating the synergistic anti-tumor efficacy of this compound and a chemotherapy agent in a human tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line or patient-derived tumor tissue
-
Matrigel (optional, for cell line injections)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection (e.g., intraperitoneal)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel or implant a small fragment of patient-derived tumor tissue into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route. For example, this compound may be administered daily via oral gavage, while the chemotherapy agent may be given intermittently via intraperitoneal injection.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume between the combination therapy group and the monotherapy groups to determine if the combination results in a significantly greater anti-tumor effect.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.
Caption: MDM2-p53 signaling pathway and points of intervention by this compound and chemotherapy.
Caption: Experimental workflow for in vitro synergy assessment using the MTT assay.
Caption: Experimental workflow for in vivo evaluation of combination therapy in a xenograft model.
Caption: Logical relationship of the synergistic anti-tumor effect of this compound and chemotherapy.
Conclusion
The combination of the MDM2 inhibitor this compound with standard chemotherapy presents a promising strategy for the treatment of various cancers, particularly those with a wild-type TP53 status. Preclinical data in hematological malignancies have demonstrated clear synergy, providing a strong rationale for clinical investigation. Early clinical data, while showing modest response rates in heavily pre-treated populations, have established the feasibility and safety of these combination regimens.
Further research is needed to fully elucidate the synergistic potential of this compound with a broader range of chemotherapeutic agents and in different tumor types. The ongoing and planned clinical trials will be critical in defining the clinical utility of these combination therapies and identifying patient populations most likely to benefit. The experimental protocols and data presented in this guide offer a foundation for researchers to build upon in the continued evaluation of this compound as a key component of future cancer treatment paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound tosylate - My Cancer Genome [mycancergenome.org]
- 4. youtube.com [youtube.com]
- 5. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I study of this compound (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Experimental combination and single-agent chemotherapy in human lung-tumour xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Combination With Atezolizumab in Patients With Advanced Solid Tumors With CDKN2A Loss | Clinical Research Trial Listing [centerwatch.com]
The Evolving Landscape of MDM2 Inhibitors: A Comparative Analysis of Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the resistance profiles of different Murine Double Minute 2 (MDM2) inhibitors, a class of drugs designed to reactivate the tumor suppressor p53. By summarizing key experimental data and detailing methodologies, this document aims to be a valuable resource for those working to overcome the challenge of acquired resistance in cancer therapy.
The interaction between p53 and its primary negative regulator, MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers with wild-type TP53, the p53 protein is inactivated through overexpression of MDM2. MDM2 inhibitors are small molecules that disrupt the p53-MDM2 interaction, leading to p53 stabilization, activation of downstream targets, and ultimately, tumor cell death. However, as with many targeted therapies, the emergence of resistance is a significant clinical hurdle. This guide explores the common and inhibitor-specific mechanisms of resistance, providing a framework for future drug development and combination strategies.
Comparative Analysis of MDM2 Inhibitor Resistance Profiles
The following table summarizes the key resistance mechanisms observed for several prominent MDM2 inhibitors. While the acquisition of TP53 mutations is a common theme, other mechanisms, such as the overexpression of the MDM2 homolog MDM4 (also known as MDMX) and the upregulation of anti-apoptotic proteins like Bcl-xL, also play crucial roles.
| MDM2 Inhibitor | Primary Resistance Mechanisms | Supporting Experimental Data |
| Nutlin-3a | - Acquired TP53 mutations: Selection of pre-existing or induction of new mutations in the TP53 gene is the most frequently reported mechanism of acquired resistance.[1][2] - MDM4 Overexpression: Elevated levels of MDM4 can sequester p53, rendering Nutlin-3a less effective as it has a much lower affinity for MDM4 than for MDM2.[3][4] - Upregulation of Bcl-xL: Increased expression of the anti-apoptotic protein Bcl-xL can counteract the pro-apoptotic signals from p53 activation.[5][6] - Drug Efflux: Increased activity of ABC transporters like P-glycoprotein can lead to the efflux of Nutlin-3a from cancer cells.[1] | - A549 lung cancer cells exposed to increasing concentrations of Nutlin-3a over 18 weeks developed resistance, with the IC50 increasing from 7.7 µM to 22.2 µM in the most resistant subclone. All resistant subclones were found to have acquired TP53 mutations.[2][7] - In breast cancer cell lines, knockdown of MDM4 sensitized cells to Nutlin-3a, while overexpression of MDM4 reduced responsiveness.[3] - In diffuse large B-cell lymphoma models, Nutlin-3a-induced apoptosis was associated with Bcl-xL downregulation.[5][6] |
| AMG 232 | - Intrinsic Resistance due to TP53 mutation: Similar to other MDM2 inhibitors, cell lines with mutant TP53 are inherently resistant to AMG 232.[1][8] - Potential for acquired TP53 mutations: While not as extensively documented as for Nutlin-3a in publicly available literature, the strong selective pressure exerted by this potent inhibitor suggests a high likelihood of selecting for TP53-mutant clones. | - In a panel of 30 tumor cell lines, the 23 p53 wild-type lines showed IC50 values for cell growth inhibition ranging from 0.1 to 1 µM, whereas the 7 p53-mutant lines were resistant.[9][10] - In glioblastoma cell lines, the mean IC50 of AMG 232 in TP53 wild-type cells was 0.25 µM, compared to 22.2 µM in TP53 mutant cells, demonstrating a clear dependency on wild-type p53.[1][8] |
| Siremadlin (HDM201) | - Acquired TP53 mutations: Loss-of-function mutations in Trp53 were a frequent cause of resistance in a mouse model.[11] - MDM4 Overexpression: Increased expression of MDM4 was identified as a mechanism of resistance.[12] - Upregulation of Bcl-xL: Activation of the anti-apoptotic gene Bcl2l1 (encoding Bcl-xL) was a significant factor in acquired resistance.[12] - Mutations in other p53 pathway components: Mutations in genes that regulate p53 activity can also lead to resistance. | - In an in vivo screen, 54% of tumors that acquired resistance to siremadlin had loss-of-function mutations in Trp53.[11] - Overexpression of MDM4 was observed in siremadlin-resistant tumors.[12] - Enhanced Bcl-xL protein expression was confirmed in resistant tumors.[12] - In B-cell lines, TP53 wild-type cells were sensitive to siremadlin (IC50 ≤ 146 nM), while TP53 mutant or null cells were resistant (IC50 > 10 µM).[13] |
| RG7388 (Idasanutlin) | - Acquired TP53 mutations: Similar to other MDM2 inhibitors, prolonged treatment can lead to the emergence of TP53-mutated resistant cells.[12] | - In non-small cell lung cancer cells that acquired resistance to Nutlin-3a, cross-resistance to idasanutlin was observed, with the IC50 increasing from 8.45 µM to 16.04 µM.[2] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for key experiments cited in the analysis of MDM2 inhibitor resistance.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of MDM2 inhibitors and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the MDM2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis for p53 Pathway Proteins
This technique is used to assess the protein levels of p53 and its downstream targets (e.g., p21, MDM2) and other proteins involved in resistance (e.g., MDM4, Bcl-xL) following treatment with an MDM2 inhibitor.
Protocol:
-
Cell Lysis: Plate cells and treat with the MDM2 inhibitor for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, MDM4, Bcl-xL, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation. Recommended starting dilutions for antibodies can be found on the manufacturer's data sheets (e.g., MDM2 (D-12): sc-5304 from Santa Cruz Biotechnology at 1:200).[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
TP53 Mutation Analysis (Sanger Sequencing)
This method is used to identify specific mutations in the TP53 gene in resistant cell lines.
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the coding exons of the TP53 gene (typically exons 2-11) using polymerase chain reaction (PCR) with specific primers. Primer sequences and PCR conditions can be obtained from resources like the International Agency for Research on Cancer (IARC) TP53 database.[17][18]
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator v3.1 Cycle Sequencing Kit with the same primers used for PCR.
-
Sequencing Product Purification: Purify the sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Analyze the purified sequencing products on an automated capillary DNA sequencer.
-
Sequence Analysis: Align the obtained sequences with the TP53 reference sequence (NM_000546) using sequence analysis software to identify any mutations.
Signaling Pathways and Resistance Mechanisms
The diagrams below, generated using Graphviz, illustrate the core p53-MDM2 signaling pathway and the key points at which resistance to MDM2 inhibitors can emerge.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of MDM2 inhibitors.
References
- 1. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of acquired nutlin-3 resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia | MDPI [mdpi.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. ERIC recommendations for TP53 mutation analysis in chronic lymphocytic leukemia—update on methodological approaches and results interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tp53.cancer.gov [tp53.cancer.gov]
Assessing the Therapeutic Window of Milademetan Versus Other p53 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] In many cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but through overexpression of its negative regulators, most notably Murine Double Minute 2 (MDM2).[3] This has led to the development of therapeutic strategies aimed at reactivating p53, with a primary focus on the inhibition of the p53-MDM2 interaction.[4] Milademetan (also known as RAIN-32 or DS-3032b) is an oral, selective small-molecule inhibitor of the MDM2-p53 complex that has undergone extensive preclinical and clinical evaluation.[5]
This guide provides a comparative assessment of the therapeutic window of this compound against other p53 activators, including other MDM2 inhibitors, mutant p53 reactivators, and p53 gene therapy. The therapeutic window, a critical consideration in drug development, is the dose range of a drug that provides therapeutic benefit without causing unacceptable toxicity. A wider therapeutic window suggests a safer and more effective therapeutic agent. This comparison is based on available preclinical and clinical data to aid researchers and drug development professionals in their evaluation of these novel anti-cancer agents.
The p53 Signaling Pathway and Mechanisms of Activation
The p53 signaling pathway is a complex network that responds to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][6] Activation of p53 leads to the transcriptional regulation of a host of target genes involved in cell fate decisions.[2] The primary mechanism of p53 activation explored in this guide is the disruption of its interaction with MDM2. Other strategies include the reactivation of mutant p53 and the introduction of a functional p53 gene.
Preclinical Comparison of p53 Activators
The therapeutic window of a drug is initially assessed in preclinical studies using both cancer cell lines and animal models. A larger difference between the concentration of a drug required to kill cancer cells (efficacy) and the concentration that harms normal cells (toxicity) indicates a wider therapeutic window.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various p53 activators in cancer and normal cell lines.
| Compound | Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| This compound | MDM2 Inhibitor | MDA-MB-231 (TNBC) | 2.00 ± 0.63[7] | MCF-10A (non-malignant breast) | 8.87 ± 1.91[8] | 4.44 |
| MDA-MB-468 (TNBC) | 5.51 ± 0.25[7] | MCF-10A (non-malignant breast) | 8.87 ± 1.91[8] | 1.61 | ||
| MKL-1 (MCC, WT p53) | 0.009 - 0.223[9] | - | - | - | ||
| Siremadlin | MDM2 Inhibitor | Nalm-6 (B cell leukemia, WT p53) | 0.146 ± 0.020[10] | PBMCs (healthy donor) | > 3[11] | > 20.5 |
| Idasanutlin | MDM2 Inhibitor | MDA-MB-231 (TNBC) | 2.00 ± 0.63[7] | MCF-10A (non-malignant breast) | 6.81 ± 0.77[8] | 3.41 |
| MV4-11 (AML) | 0.055[3] | - | - | - | ||
| U-2 OS (Osteosarcoma, WT p53) | 0.043[12] | - | - | - | ||
| Nutlin-3a | MDM2 Inhibitor | MDA-MB-231 (TNBC) | 22.13 ± 0.85[7] | MCF-10A (non-malignant breast) | 29.68 ± 2.98[8] | 1.34 |
| HCT116 (Colon, WT p53) | ~33[13] | - | - | - | ||
| UKF-NB-3 (Neuroblastoma, WT p53) | 3.62 (24h)[14] | - | - | - |
TNBC: Triple-Negative Breast Cancer; MCC: Merkel Cell Carcinoma; AML: Acute Myeloid Leukemia; PBMCs: Peripheral Blood Mononuclear Cells.
In Vivo Xenograft Studies
Animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy and toxicity of anti-cancer drugs.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observed Toxicity |
| This compound | Nude mice | Gastric adenocarcinoma PDX | 25, 50, 100 mg/kg daily | 67%, 130.4%, 130.8% respectively[5] | Not specified |
| Lung adenocarcinoma PDX | 50, 100 mg/kg daily | 73.1% - 171.1%[5] | Not specified | ||
| MKL-1 xenograft (MCC) | 25, 50, 100 mg/kg | Dose-dependent inhibition[15] | Not specified | ||
| Nutlin-3a | SCID mice | U87MG (Glioblastoma) | 5 mg/kg | 50.4% reduction in tumor volume (in combination)[16] | Not specified |
PDX: Patient-Derived Xenograft; MCC: Merkel Cell Carcinoma.
Clinical Comparison of p53 Activators
Clinical trials provide the ultimate assessment of a drug's therapeutic window in humans. Efficacy is measured by parameters such as objective response rate (ORR), progression-free survival (PFS), and disease control rate (DCR), while safety is evaluated by monitoring adverse events (AEs).
Efficacy in Clinical Trials
| Drug | Class | Phase | Cancer Type(s) | Key Efficacy Results |
| This compound | MDM2 Inhibitor | Phase 3 (MANTRA) | Dedifferentiated Liposarcoma | mPFS: 3.6 months (vs. 2.2 for trabectedin)[1] |
| Phase 2 (MANTRA-2) | MDM2-amplified solid tumors | Best Overall Response: 19.4% (6/31), ORR: 3.2% (1 confirmed PR)[5] | ||
| Phase 1 | Dedifferentiated Liposarcoma | DCR: 58.5%; mPFS: 7.2 months | ||
| Siremadlin | MDM2 Inhibitor | Phase 1 | Solid Tumors | ORR at RDE: 10.3%[17][18] |
| Phase 1 | Acute Myeloid Leukemia (AML) | ORR at RDEs: 4.2% - 22.2%[17][18] | ||
| Idasanutlin | MDM2 Inhibitor | Phase 3 (MIRROS) | Relapsed/Refractory AML | ORR: 38.8% (vs 22.0% with cytarabine alone)[7] |
| Phase 1 | Polycythemia Vera | ORR: 58% (monotherapy)[19] | ||
| Phase 1 | Advanced Solid Tumors | Stable Disease: 30.6%[20] | ||
| APR-246 (Eprenetapopt) | Mutant p53 Reactivator | Phase 2 | TP53-mutant MDS/AML | ORR: 69%; CR: 41% (with azacitidine)[21] |
| Phase 2 (post-transplant) | TP53-mutant MDS/AML | 1-year RFS: 58%; 1-year OS: 79% (with azacitidine)[13] | ||
| Gendicine (rAd-p53) | p53 Gene Therapy | Phase 2/3 | Head and Neck Cancer | CR: 64% (with radiotherapy vs. 19% with radiotherapy alone)[7] |
| Phase 2/3 | Hepatocellular Carcinoma | Response Rate: 67.6% (with TACE vs. 51.2% with TACE alone)[22] | ||
| Phase 2/3 | Non-Small Cell Lung Cancer | ORR: 47.3% (with bronchial arterial infusion vs. 38.4% with infusion alone)[23] |
mPFS: median Progression-Free Survival; DCR: Disease Control Rate; ORR: Objective Response Rate; CR: Complete Response; RFS: Relapse-Free Survival; OS: Overall Survival; MDS: Myelodysplastic Syndromes; AML: Acute Myeloid Leukemia; TACE: Transcatheter Arterial Chemoembolization.
Safety and Tolerability in Clinical Trials
| Drug | Class | Most Common Adverse Events (All Grades) | Common Grade 3/4 Adverse Events | Dose-Limiting Toxicities (DLTs) |
| This compound | MDM2 Inhibitor | Nausea, thrombocytopenia, anemia, vomiting, neutropenia[1] | Thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%)[1] | Gastrointestinal, fatigue, renal/electrolyte abnormalities |
| Siremadlin | MDM2 Inhibitor | Myelosuppression, gastrointestinal events[17] | Myelosuppression (more frequent in hematologic malignancies)[17][18] | Thrombocytopenia[17] |
| Idasanutlin | MDM2 Inhibitor | Diarrhea, nausea/vomiting, decreased appetite, thrombocytopenia[20] | Myelosuppression[20] | Nausea/vomiting, myelosuppression[20] |
| APR-246 (Eprenetapopt) | Mutant p53 Reactivator | Nausea/vomiting, ataxia[9] | Febrile neutropenia (37%)[21] | Not specified |
| Gendicine (rAd-p53) | p53 Gene Therapy | Self-limited fever, flu-like symptoms, gastrointestinal issues[24] | Low toxicity reported[17] | No severe adverse effects reported[19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[25][26] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[2]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][27]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[26]
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[17][20]
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirectly labeled dUTP (like BrdUTP), detect with a fluorescently labeled antibody. If using a directly labeled dUTP, proceed to imaging.
-
DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show a fluorescent signal in the nucleus.
Western Blotting for p53 Activation
Western blotting is used to detect specific proteins in a sample. To assess p53 activation, the levels of total p53 and its downstream targets (e.g., p21, PUMA) are measured.
-
Protein Extraction: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size by running them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-p21).[5]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.[5]
In Vivo Xenograft Studies
Xenograft studies in immunocompromised mice are a standard method for evaluating the anti-tumor activity of a compound in a living organism.[21]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control and different doses of the test compound). Administer the treatment according to the planned schedule (e.g., daily oral gavage).[5]
-
Tumor Measurement: Measure the tumor volume at regular intervals (e.g., every 2-3 days) using calipers.[21]
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
Endpoint: At the end of the study (e.g., when tumors reach a maximum size or after a predetermined treatment period), euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
The assessment of the therapeutic window is a multifaceted process that integrates preclinical and clinical data. This compound, a potent MDM2 inhibitor, has demonstrated a promising therapeutic window in preclinical models and has shown clinical activity in various cancers, particularly in MDM2-amplified tumors.[5] However, like other MDM2 inhibitors, its clinical utility can be limited by on-target toxicities, most notably myelosuppression.[17][20]
Intermittent dosing schedules for this compound have been explored to mitigate these toxicities while maintaining efficacy. When compared to other MDM2 inhibitors like siremadlin and idasanutlin, this compound exhibits a comparable, and in some preclinical models, a potentially wider therapeutic window.
Broader classes of p53 activators, such as the mutant p53 reactivator APR-246 and p53 gene therapy with Gendicine, offer alternative approaches to restoring p53 function. APR-246, in combination with azacitidine, has shown significant efficacy in TP53-mutant MDS and AML.[21] Gendicine has been used extensively in China and has demonstrated efficacy in combination with conventional therapies, with a favorable safety profile.[24]
Ultimately, the choice of a p53-activating agent will depend on the specific cancer type, the p53 status of the tumor, and the individual patient's tolerance to potential side effects. The data presented in this guide provides a framework for researchers and clinicians to make informed decisions in the ongoing effort to effectively target the p53 pathway for cancer therapy. Further head-to-head comparative studies, both preclinical and clinical, are warranted to more definitively establish the relative therapeutic windows of these promising agents.
References
- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivation of p53 gene by MDM2 inhibitors: A novel therapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long‐term follow‐up and combined Phase 2 results of eprenetapopt and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene medicine for cancer treatment: Commercially available medicine and accumulated clinical data in China - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical utility of recombinant adenoviral human p53 gene therapy: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Twenty years of Gendicine® rAd-p53 cancer gene therapy: The first-in-class human cancer gene therapy in the era of personalized oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. researchgate.net [researchgate.net]
- 26. Reactivation of p53 via MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validating Biomarkers of Response to Milademetan in Patient-Derived Xenografts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Milademetan's performance with other MDM2 inhibitors in patient-derived xenograft (PDX) models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound (also known as RAIN-32 or DS-3032) is an oral, selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By blocking this interaction, this compound reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. The primary biomarkers for patient selection in clinical trials are TP53 wild-type status and MDM2 gene amplification. This guide delves into the preclinical validation of these and other potential biomarkers using patient-derived xenografts, which closely mimic the heterogeneity and molecular characteristics of human tumors.
Comparative Efficacy of MDM2 Inhibitors in PDX Models
The following table summarizes the preclinical efficacy of this compound and other MDM2 inhibitors in various PDX models, as measured by tumor growth inhibition (TGI). This data allows for a cross-study comparison of potency and effectiveness in different cancer types.
| Drug | PDX Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | ST-02-0075 (MDM2-amplified) | Gastric Adenocarcinoma | 25 mg/kg, daily | 67% | [1] |
| 50 mg/kg, daily | 130.4% (regression) | [1] | |||
| 100 mg/kg, daily | 130.8% (regression) | [1] | |||
| LU-01-0448 (MDM2-amplified) | Lung Adenocarcinoma | 50 mg/kg, daily | 73.1% | [1] | |
| 100 mg/kg, daily | 110.7% (regression) | [1] | |||
| LD1-0025-217643 (MDM2-amplified, EGFR L858R) | Lung Adenocarcinoma | 50 mg/kg, daily | 85.4% | [1] | |
| LD1-0025-217621 (MDM2-amplified, EGFR L858R) | Lung Adenocarcinoma | 100 mg/kg, daily | 171.1% (regression) | [1] | |
| MCC PDX 48396 (TP53 WT) | Merkel Cell Carcinoma | 50 mg/kg or 100 mg/kg, daily | Significant tumor volume reduction | [2] | |
| Navtemadlin (KRT-232) | GBM PDX (MDM2-amplified) | Glioblastoma | 25 mg/kg | Significantly extended survival | [3] |
| Melanoma PDX (BRAF V600wt, TP53 WT) | Melanoma | Not specified | Significant growth inhibition | [4] | |
| Idasanutlin (RG7388) | NSCLC PDX (TP53 WT) | Non-Small Cell Lung Cancer | 50 mg/kg or 80 mg/kg, daily | Significant tumor growth inhibition | [5] |
| Neuroblastoma Xenografts (TP53 WT) | Neuroblastoma | Not specified | 59-75% tumor growth inhibition | [6] | |
| Siremadlin (HDM201) | SJSA-1 Xenograft (MDM2-amplified) | Osteosarcoma | 0.1 µmol/L (continuous) or 1.5 µmol/L (pulse) | 80% growth inhibition | [7] |
| AMG-232 | SJSA-1 Xenograft (MDM2-amplified) | Osteosarcoma | 75 mg/kg, daily | Complete and durable regression | [8] |
Biomarkers of Response and Resistance
The selection of patients most likely to respond to this compound and other MDM2 inhibitors is crucial for clinical success. Preclinical studies in PDX models have been instrumental in validating and identifying predictive biomarkers.
Established Biomarkers:
-
TP53 Wild-Type Status: The mechanism of action of MDM2 inhibitors relies on the presence of functional p53. Therefore, tumors with wild-type TP53 are the primary target population.
-
MDM2 Gene Amplification: Amplification of the MDM2 gene leads to overexpression of the MDM2 protein, which in turn leads to the degradation of p53. Tumors with MDM2 amplification are particularly sensitive to MDM2 inhibition.
Exploratory Biomarkers:
In addition to the established biomarkers, preclinical and clinical studies have suggested other potential indicators of response or resistance:
-
TWIST1 Amplification: Correlated with anti-tumor activity of this compound in intimal sarcoma.
-
CDKN2A Loss: Negatively correlated with the anti-tumor activity of this compound in intimal sarcoma.
-
Induction of p53 Target Genes: Increased expression of genes such as CDKN1A (p21) and PUMA following treatment can serve as a pharmacodynamic biomarker of target engagement and pathway activation. In a lung adenocarcinoma PDX model, this compound treatment led to increased expression of p21 and PUMA proteins.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of biomarker studies. Below are representative protocols for key experiments used in the evaluation of this compound and other MDM2 inhibitors in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Implantation: Fresh tumor tissue from a patient is subcutaneously implanted into immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice).
-
Tumor Growth and Passaging: Once the tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor. This includes DNA sequencing to confirm TP53 and MDM2 status.
Western Blotting for Pharmacodynamic Markers
This protocol is used to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2, in PDX tumor tissue following treatment.
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify protein expression levels relative to the loading control.
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
IHC is used to visualize the expression and localization of proteins within the tumor tissue context, providing insights into cellular processes like proliferation (Ki67) and apoptosis (cleaved Caspase-3).
-
Tissue Preparation:
-
Fix excised PDX tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount on glass slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a heat-induced epitope retrieval method in a citrate-based buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the sections with primary antibodies against Ki67 or cleaved Caspase-3.
-
Apply a secondary antibody-HRP polymer conjugate.
-
Develop the signal with a DAB chromogen solution.
-
Counterstain the sections with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the stained slides.
-
Capture images using a bright-field microscope.
-
Quantify the percentage of positively stained cells (e.g., Ki67-positive nuclei or cleaved Caspase-3-positive cytoplasm) using image analysis software.
-
Visualizations
MDM2-p53 Signaling Pathway and this compound's Mechanism of Action
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDX-Based Biomarker Validation
Caption: Workflow for validating biomarkers of response to this compound in PDX models.
Logical Relationship of Biomarkers and Treatment Response
Caption: Logical flow from biomarker status to predicted treatment response.
References
- 1. This compound in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 3. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MDM2 small-molecule inhibitor RG7388 leads to potent tumor inhibition in p53 wild-type neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for Milademetan
Milademetan (also known as DS-3032) is an orally active and specific MDM2 inhibitor investigated for its potential in treating various cancers.[1][2] As with any potent, biologically active compound, adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. One of the most critical considerations for the disposal of this compound is its environmental hazard; it is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, it must not be disposed of down the drain or in regular waste streams.
This guide provides detailed, step-by-step procedures for the safe handling and proper disposal of this compound in a laboratory setting, in line with established safety guidelines for antineoplastic agents.
Hazard Identification and Classification
Before handling, it is essential to be aware of the hazards associated with this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE) and Safe Handling
To minimize exposure, the following PPE and handling precautions should be observed when working with this compound.[4]
-
Gloves: Wear double chemotherapy-grade gloves.[5]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A disposable or dedicated lab coat is required.
-
Ventilation: Handle the compound, especially in powdered form, in a chemical fume hood or an area with appropriate exhaust ventilation to avoid dust and aerosol formation.[3][4]
-
General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Protocol for this compound Waste
All materials contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be segregated and disposed of as hazardous chemical waste.[5]
-
Segregate Waste:
-
Dispose of Unused or Expired Compound:
-
Keep the compound in its original, tightly sealed container.
-
Place the container into the designated hazardous waste receptacle.
-
-
Dispose of Contaminated Solids:
-
This includes items like gloves, absorbent pads, and disposable lab coats.
-
Place these items directly into a dedicated, sealable waste bag or container, often a yellow "Trace" chemotherapy waste container.[5]
-
-
Dispose of Contaminated Sharps and Labware:
-
Syringes that have been fully emptied with no visible residual drug may be placed in a standard sharps container.[5]
-
However, if a syringe or pipette contains any residual volume of this compound, it must be disposed of as bulk hazardous chemical waste in a designated black RCRA container, not a standard red sharps container.[5]
-
Contaminated glassware should be decontaminated with a suitable solvent (e.g., alcohol) with the rinsate collected as hazardous waste, or disposed of directly as hazardous waste.[4]
-
-
Container Labeling and Storage:
-
Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," "Cytotoxic," or "Antineoplastic Waste," and list "this compound" as a constituent.
-
Store the sealed waste container in a secure, designated satellite accumulation area away from incompatible materials like strong acids, alkalis, or oxidizing agents.[3][4]
-
-
Arrange for Pickup:
Caption: Workflow for the proper segregation and disposal of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and evacuate personnel. Restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if dealing with a large amount of powder, respiratory protection.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent, liquid-binding material like diatomite or universal binders.[4]
-
For powder spills: Gently cover the spill with damp absorbent pads to avoid raising dust. Do not dry sweep.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and any broken containers.
-
Place all collected waste into the designated hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol or another appropriate solvent, collecting the cleaning materials as hazardous waste.[4]
-
-
Final Disposal: Dispose of all cleanup materials as hazardous waste following the protocol described above.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Caption: Procedural steps for responding to a this compound spill.
Storage and Stability
Proper storage is essential for maintaining the integrity of this compound and ensuring safety.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month[4] |
Note: Always consult the specific safety data sheet (SDS) and your institution's EHS guidelines for the most current and detailed procedures. Local regulations for hazardous waste disposal may vary and must be followed.
References
Navigating the Safe Handling of Milademetan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Milademetan. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity.[1] While some safety data sheets classify it as not a hazardous substance or mixture, it is crucial to follow rigorous safety protocols due to its investigational nature and the lack of comprehensive toxicological data.[2] Another source classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks when handling this compound. The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Required to protect against splashes and dust.[2] |
| Hand Protection | Protective gloves | Impervious gloves, such as nitrile, should be worn.[2] |
| Body Protection | Impervious clothing | A lab coat is the minimum requirement.[2][4] |
| Respiratory Protection | Suitable respirator | Use in areas with appropriate exhaust ventilation to avoid inhalation of dust and aerosols.[2] |
It is imperative to always conduct a thorough hazard assessment for any new procedure involving this compound to ensure the adequacy of the selected PPE.[4]
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verification: Confirm that the received material matches the order specifications.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from strong acids/alkalis and strong oxidizing/reducing agents.[2][3] Recommended storage is at -20°C for the powder form.[3]
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[3]
-
Preventing Aerosolization: Avoid the formation of dust and aerosols during weighing and solution preparation.[2]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container at an approved waste disposal plant.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for hazardous waste and dispose of according to institutional and local regulations. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a clearly labeled, sealed waste container. Do not pour down the drain.[2] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional protocols. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Spill Response Workflow
A clear and practiced spill response plan is essential for minimizing hazards.
Caption: Workflow for responding to a chemical spill.
Donning and Doffing of PPE: A Procedural Approach
The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring their personal safety and the integrity of their research while fostering a trusted and secure laboratory environment.
References
- 1. This compound | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|1398568-47-2|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
